L-ALANINE (2-D,)
Description
Properties
Molecular Weight |
74.1 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
L-ALANINE (2-D,) physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of L-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanine ((S)-2-aminopropanoic acid) is a proteinogenic, non-essential amino acid fundamental to the biochemistry of virtually all living organisms.[1][2] As one of the simplest chiral amino acids, featuring a methyl group as its side chain, L-alanine serves not only as a primary constituent of proteins but also as a key player in metabolic pathways.[2][3] Its small, non-polar nature contributes significantly to the secondary structure of proteins, particularly in the formation of alpha-helices.[2] Beyond its structural role, L-alanine is a critical component of the glucose-alanine cycle, a metabolic pathway that facilitates the transport of nitrogen from peripheral tissues to the liver.[3][4][5]
This guide provides a comprehensive overview of the core physical and chemical properties of L-alanine. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule for applications ranging from peptide synthesis and metabolic research to its use as a pharmaceutical intermediate.[6][7][8] We will delve into its structural characteristics, physicochemical parameters, spectroscopic signature, chemical reactivity, and standard experimental protocols for its analysis.
Molecular and Structural Properties
A thorough understanding of L-alanine begins with its molecular structure, which dictates its physical behavior and chemical reactivity.
Chemical Structure and Stereochemistry
L-alanine is the L-enantiomer of alanine, with the chemical formula C₃H₇NO₂.[2] Its structure consists of a central alpha-carbon atom covalently bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom (-H), and a methyl side chain (-CH₃).[2][3] This methyl side chain classifies it as a non-polar, aliphatic amino acid.[3]
The "L" designation refers to the stereochemical configuration of the molecule, where, in a Fischer projection with the carboxyl group at the top, the amino group is positioned on the left. This is the predominant form found in proteins.[1] Under physiological pH, L-alanine exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[3]
Caption: Zwitterionic structure of L-Alanine.
Crystal Structure
In its solid state, L-alanine forms a white crystalline powder.[1][4][9] It crystallizes in an orthorhombic system, belonging to the space group P2₁2₁2₁.[9] This well-defined crystal lattice is crucial for its stability and handling properties in solid-phase applications.
Physicochemical Properties
The physicochemical properties of L-alanine are essential for its application in solution-based chemistry, formulation development, and biochemical assays. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 89.09 g/mol | [1][2] |
| Appearance | White crystalline powder or crystals | [1][4][9] |
| Taste | Sweet | [4] |
| Odor | Odorless | [4][10] |
| Melting Point | Sublimes at ~258 °C; Decomposes ~297-314.5 °C | [1][4][9] |
| Density | 1.424 - 1.432 g/cm³ at 20-22 °C | [4][9][10] |
| Water Solubility | 166.5 - 167.2 g/L at 25 °C | [3][9][10] |
| Solubility in Ethanol | Slightly soluble; 0.2% in cold 80% ethanol | |
| Insoluble in | Ether, Acetone | |
| logP (Octanol-Water) | -2.85 to -0.68 | [3][4][10] |
| Isoelectric Point (pI) | 6.00 - 6.01 | [2][4] |
Acid-Base Chemistry
L-alanine is an amphoteric molecule containing both a weakly acidic carboxylic acid group and a weakly basic amino group. Its acid-base properties are defined by two dissociation constants, pKₐ₁ and pKₐ₂.
At a pH below pKₐ₁, both groups are protonated, resulting in a net positive charge (cationic form). Between pKₐ₁ and pKₐ₂, the carboxyl group is deprotonated while the amino group remains protonated, forming the neutral zwitterion. Above pKₐ₂, both groups are deprotonated, yielding a net negative charge (anionic form). The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge, calculated as the average of pKₐ₁ and pKₐ₂.
Optical Activity
As a chiral molecule, L-alanine rotates the plane of polarized light. The specific rotation is a key parameter for confirming its enantiomeric purity.
The magnitude and direction of rotation are highly dependent on the solvent, concentration, and pH. The standard measurement is typically performed in acidic conditions to ensure the molecule is in its fully protonated, cationic form.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and quality control of L-alanine.
-
¹H NMR (Proton NMR): In D₂O, the spectrum is characterized by a doublet for the methyl protons (-CH₃) and a quartet for the alpha-proton (α-CH), resulting from spin-spin coupling.
-
¹³C NMR (Carbon NMR): The spectrum will show distinct signals for the methyl carbon (Cβ), the alpha-carbon (Cα), and the carboxyl carbon (C=O).
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the methyl and alpha-carbon, and the strong C=O stretching of the carboxyl group. The zwitterionic nature leads to broad absorptions for the -NH₃⁺ and -COO⁻ groups.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight (89.09 g/mol ) and characteristic fragmentation patterns.[11][12]
Chemical Reactivity and Stability
Reactivity of Functional Groups
The chemical behavior of L-alanine is governed by the reactivity of its amino and carboxyl functional groups. These groups can participate in a wide range of reactions, including:
-
Peptide Bond Formation: The amino group acts as a nucleophile, reacting with the activated carboxyl group of another amino acid to form an amide linkage (peptide bond). This is the basis for its role as a building block in peptide and protein synthesis.[6]
-
Esterification: The carboxyl group can be esterified by reacting with an alcohol under acidic conditions.
-
N-Acylation: The amino group can be acylated by reacting with acyl halides or anhydrides.
Metabolic Role: The Glucose-Alanine Cycle
In physiology, L-alanine is a central component of the glucose-alanine cycle, which facilitates the removal of nitrogen and pyruvate from muscle tissue.[4][5] During periods of fasting or intense exercise, muscle protein is broken down, and the resulting amino groups are transferred to pyruvate (a product of glycolysis) to form alanine.[3]
Caption: The Glucose-Alanine Cycle.
This alanine is then released into the bloodstream and transported to the liver.[3] In the liver, the reverse transamination reaction occurs, regenerating pyruvate for gluconeogenesis and transferring the amino group to the urea cycle for excretion.[3][5] This cycle effectively shifts the metabolic burden of gluconeogenesis from the muscle to the liver.[3]
Stability and Degradation
L-alanine is a stable compound under standard conditions.[4][10] However, it is incompatible with strong oxidizing agents.[4][10] In eukaryotes, its primary degradation pathway is through transamination to pyruvate via the enzyme alanine aminotransferase.[13] Irradiation can induce deamination, leading to the formation of a stable free radical (CH₃C•HCO₂⁻), a property utilized in radiation dosimetry.[3]
Experimental Protocols
Verifying the properties of L-alanine requires standardized experimental procedures. Below are methodologies for determining two key parameters.
Protocol: Potentiometric Titration for pKₐ Determination
This protocol outlines the determination of the pKₐ values of L-alanine by monitoring pH changes during titration with a strong base.
Materials:
-
L-Alanine (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of L-alanine and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Acidification: Add 20 mL of 0.1 M HCl to the solution to ensure all alanine molecules are in the fully protonated (cationic) form.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with 0.1 M NaOH above the beaker.
-
Titration: Record the initial pH. Begin adding the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Data Collection: Continue the titration until the pH reaches approximately 12. Collect more data points near the equivalence points, where the pH changes rapidly.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the two equivalence points. The first corresponds to the deprotonation of the α-carboxyl group, and the second to the deprotonation of the α-amino group.
-
The pKₐ₁ is the pH at the half-equivalence point of the first buffer region (half the volume of NaOH needed to reach the first equivalence point).
-
The pKₐ₂ is the pH at the half-equivalence point of the second buffer region (midway between the first and second equivalence points).
-
Caption: Workflow for pKa determination via titration.
Protocol: Measurement of Specific Optical Rotation
This protocol describes how to measure the specific rotation of L-alanine using a polarimeter.
Materials:
-
L-Alanine (high purity)
-
5M Hydrochloric Acid (HCl)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter with a sodium lamp (589 nm)
-
Polarimeter cell (e.g., 1 dm length)
Procedure:
-
Solution Preparation: Accurately weigh a precise amount of L-alanine (e.g., 0.5 g) and transfer it to a 10 mL volumetric flask. Dissolve the sample in 5M HCl and fill the flask to the mark with the same solvent. This creates a solution with a known concentration (c) in g/mL.
-
Polarimeter Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically by measuring the rotation of a blank (the solvent, 5M HCl).
-
Sample Measurement: Rinse the polarimeter cell with the prepared L-alanine solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter.
-
Record Rotation: Measure the observed optical rotation (α_obs) of the solution. Take several readings and calculate the average.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) Where:
-
α_obs is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
Applications in Research and Drug Development
L-alanine's well-defined properties make it a valuable molecule in several scientific fields:
-
Pharmaceutical Intermediate: It serves as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[6]
-
Peptide Synthesis: As a fundamental component of proteins, it is extensively used in solid-phase and solution-phase peptide synthesis to create therapeutic peptides and research tools.[6]
-
Cell Culture and Nutrition: It is a component of cell culture media and parenteral nutrition solutions, providing a crucial nitrogen source and energy substrate.[4][7]
-
Metabolic Research: It is used as a tracer in studies of the glucose-alanine cycle, gluconeogenesis, and amino acid metabolism, particularly in the context of diabetes and liver disease.[4][14]
Conclusion
L-alanine is a deceptively simple molecule whose fundamental physical and chemical properties have profound implications for its roles in biochemistry, research, and pharmaceutical development. Its well-characterized structure, predictable acid-base chemistry, and defined spectroscopic profile provide a solid foundation for its use as a biological building block and a synthetic precursor. The methodologies described herein offer a framework for the consistent and accurate characterization of L-alanine, ensuring its effective application in demanding scientific and industrial settings.
References
- J&K Scientific LLC. (2023, December 20). L-Alanine Properties.
- Compendium of Physical and Chemical Properties. (n.d.). Alanine (C3H7NO2) properties.
- ChemicalBook. (n.d.). L-Alanine | 56-41-7.
- Creative Peptides. (n.d.). Alanine Amino Acids: Properties, Function, Benefits, and Sources.
- Edinformatics. (n.d.). Chemical Properties and Mechanism of Action for Alanine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-Alanine: A Key Amino Acid in Pharmaceutical Synthesis and Development.
- American Chemical Society. (2018, October 29). L-Alanine.
- PubChem, NIH. (n.d.). L-alanine degradation III | Pathway.
- Clinicaltrials.eu. (n.d.). Alanine – Application in Therapy and Current Clinical Research.
- PubChem, NIH. (n.d.). L-Alanine | C3H7NO2 | CID 5950.
- Wikipedia. (n.d.). Alanine.
- National Institute of Standards and Technology. (n.d.). Alanine - NIST WebBook.
- Zhang, X., et al. (n.d.). Metabolic engineering of microorganisms for L-alanine production. PMC, NIH.
- JPT Peptide Technologies. (n.d.). Alanine: Structure and Applications.
- University of Calgary. (n.d.). Ch27 pKa and pI values.
- ChemicalBook. (n.d.). L-Alanine(56-41-7) 1H NMR spectrum.
- Journal of Chemical & Engineering Data. (2020, January 10). Measurement and Correlation for Solubility of l-Alanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K.
- Food Science and Technology. (2021, November 25). Application and production status of L-alanine.
Sources
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- 2. jpt.com [jpt.com]
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- 4. L-Alanine | 56-41-7 [chemicalbook.com]
- 5. Chemical Properties and Mechanism of Action for Alanine [edinformatics.com]
- 6. nbinno.com [nbinno.com]
- 7. Metabolic engineering of microorganisms for L-alanine production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application and production status of L-alanine [manu61.magtech.com.cn]
- 9. webqc.org [webqc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Alanine [webbook.nist.gov]
- 12. L-Alanine(56-41-7) 1H NMR [m.chemicalbook.com]
- 13. L-alanine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
L-ALANINE (2-D,) CAS number and molecular weight
The Deuterium Switch: Kinetic Isotope Effects in Metabolic Stability
Part 1: Physicochemical Profile & Core Specifications[1]
In the context of precision pharmacology and metabolomics, L-Alanine-2-d1 (Deuterated L-Alanine at the
The following specifications define the research-grade standard required for metabolic flux analysis and kinetic isotope effect (KIE) studies.
Table 1: Critical Chemical Specifications
| Parameter | Specification | Technical Note |
| Compound Name | L-Alanine-2-d1 | Also: (2S)-2-aminopropanoic-2-d acid |
| CAS Registry Number | 21386-65-2 | Distinct from unlabeled L-Ala (56-41-7) |
| Molecular Formula | One protium ( | |
| Molecular Weight | 90.10 g/mol | +1.01 Da shift vs. standard L-Alanine (89.09) |
| Isotopic Purity | Critical to prevent "isotopic dilution" in KIE assays | |
| Chiral Purity | D-isomer contamination skews enzymatic recognition | |
| Melting Point | Similar to proteo-analog; decomposes upon melting | |
| Solubility | Water ( | Highly soluble; ideal for aqueous enzymatic assays |
Part 2: Mechanistic Applications & The Deuterium Effect[2]
The utility of L-Alanine-2-d1 rests on the Primary Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.
1. The "Deuterium Switch" in Drug Design
In drug development, replacing metabolic "soft spots" (sites of rapid enzymatic metabolism) with deuterium can significantly extend a molecule's half-life (
-
Mechanism: Alanine Transaminase (ALT) catalyzes the reversible transfer of the
-amino group to -ketoglutarate. The rate-determining step often involves the abstraction of the -proton. -
Impact: Using L-Alanine-2-d1 allows researchers to quantify the magnitude of this rate reduction (
). If , the C-H bond cleavage is rate-limiting, suggesting that deuteration at this site will improve metabolic stability in vivo.
2. Metabolic Flux Analysis (MFA)
In metabolomics, L-Alanine-2-d1 serves as a non-radioactive tracer. Because the deuterium is located at the chiral center, it is retained or lost specifically during transamination, allowing precise mapping of nitrogen pathways versus carbon backbones in TCA cycle anaplerosis.
Part 3: Visualization of Metabolic Fate
The following diagram illustrates the differential fate of L-Alanine-2-d1 in the presence of Alanine Transaminase (ALT). Note the "Metabolic Resistance" path caused by the stronger C-D bond.
Figure 1: Comparative metabolic flux of Proteo-Alanine vs. Deuterated Alanine. The C-D bond increases activation energy, slowing the conversion to pyruvate (Primary Kinetic Isotope Effect).
Part 4: Experimental Protocol
Protocol: Determination of Primary Kinetic Isotope Effect (KIE) using L-Alanine-2-d1
Objective: To quantify the metabolic stability conferred by deuteration at the
Reagents:
-
Substrate A: L-Alanine (Natural abundance), 100 mM stock.
-
Substrate B: L-Alanine-2-d1 (CAS 21386-65-2), 100 mM stock.
-
Co-substrate:
-Ketoglutarate, 100 mM. -
Enzyme: Recombinant Human ALT (Alanine Aminotransferase).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4, with 20
M PLP (Pyridoxal 5'-phosphate).
Workflow:
-
Preparation of Reaction Mix:
-
Prepare two parallel reaction vessels (Proteo vs. Deutero).
-
Final concentrations: 10 mM Amino Acid, 10 mM
-Ketoglutarate, 10 M PLP in phosphate buffer. -
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add ALT enzyme (0.1 U/mL final) to initiate the reaction.
-
Critical Control: Run a "No Enzyme" blank to correct for non-enzymatic degradation.
-
-
Sampling & Quenching:
-
At time points
min, remove 50 L aliquots. -
Immediately quench with 50
L ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. This stops the enzymatic activity and precipitates proteins.
-
-
Analysis (LC-MS/MS):
-
Centrifuge samples (10,000 x g, 5 min) to remove precipitate.
-
Inject supernatant into LC-MS.
-
Target Analyte: Monitor the formation of Pyruvate (or the co-product Glutamate).
-
Note: Pyruvate is unstable; derivatization with DNPH may be required for UV detection, but direct MS monitoring of Glutamate is often more robust.
-
-
Calculation of KIE:
-
Plot [Product] vs. Time for both substrates.
-
Determine initial velocity (
) from the linear portion of the curve. -
Calculate KIE:
-
Interpretation: A KIE value of 2.0–4.0 confirms a significant primary isotope effect, validating the
-proton as the metabolic soft spot.
-
Part 5: Quality Control & Synthesis Logic
High-fidelity research requires understanding the synthesis origin. Chemical deuteration (using
Preferred Synthesis Route: Enzymatic Reductive Amination
To ensure high enantiomeric purity (
Figure 2: Enzymatic Synthesis and QC Workflow. Enzymatic routes prevent racemization, ensuring the final product is pure L-isomer.
References
-
Sigma-Aldrich. (n.d.).[1] L-Alanine-2-d Product Specification. Retrieved from
-
Russak, E. M., et al. (2019).[2] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.[2] Retrieved from
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10749140, L-Alanine-2-d. Retrieved from
-
MedChemExpress. (n.d.). L-Alanine-2-d1 Datasheet. Retrieved from
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Retrieved from
Sources
Sourcing and Validation of L-Alanine-2-d₁: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of commercially available L-Alanine-2-d₁, a deuterated isotopologue of the amino acid L-alanine. It is designed to assist researchers in sourcing high-quality material and implementing rigorous validation protocols essential for reproducible and reliable experimental outcomes in fields such as metabolomics, pharmacokinetic studies, and structural biology.
Introduction to Deuterated L-Alanine
Stable isotope-labeled compounds, particularly those incorporating deuterium (²H), are indispensable tools in modern biomedical research.[1] The substitution of a hydrogen atom with its heavier, non-radioactive isotope can subtly alter a molecule's physicochemical properties, a phenomenon known as the kinetic isotope effect (KIE).[] In drug development, this can lead to improved metabolic stability, enhanced selectivity, and a more favorable pharmacokinetic profile.[][3][4]
L-Alanine-2-d₁ (CH₃CD(NH₂)COOH) is specifically labeled at the alpha-carbon (C2) position. This site-specific labeling is critical for a variety of applications, including:
-
Metabolic Flux Analysis: Tracing the metabolic fate of alanine through biochemical pathways.[5]
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of alanine-containing compounds or drugs where alanine metabolism is relevant.[6]
-
NMR-Based Structural Biology: Simplifying complex proton NMR spectra to aid in protein structure elucidation.[1][5]
The user's query for "L-ALANINE (2-D,)" is interpreted as L-Alanine-2-d₁, where a single deuterium atom replaces the hydrogen at the C2 position.
Commercial Suppliers and Key Specifications
Sourcing high-purity, well-characterized L-Alanine-2-d₁ is the foundational step for any successful research endeavor. Several reputable suppliers specialize in stable isotope-labeled compounds. When evaluating suppliers, researchers must scrutinize the Certificate of Analysis (CoA) for the following key parameters.
| Supplier | Product Example | Isotopic Purity (Atom % D) | Chemical Purity (%) | Available Forms |
| Sigma-Aldrich (Merck) | L-Alanine-2-d | ≥98 | ≥98 (CP) | Solid |
| MedChemExpress | L-Alanine-2-d1 | Not specified | Not specified | Solid |
| Scientific Laboratory Supplies | L-Alanine-2-d, 98 atom % D | 98 | Not specified | Solid |
This table is a representative sample and not exhaustive. Researchers should always request the most current specifications from the supplier.
Key Considerations for Sourcing:
-
Isotopic Purity (Atom % D): This value indicates the percentage of molecules that contain the deuterium isotope at the specified position. For quantitative studies, ≥98% is typically required.
-
Chemical Purity: This measures the absence of other chemical entities. High chemical purity (e.g., ≥98%) is crucial to avoid confounding experimental results.[][8]
-
Positional Isomerism: The CoA should confirm that the deuterium label is at the correct (C2) position.
-
Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It provides the lot-specific data for all quality control tests performed by the manufacturer.
In-House Quality Control and Validation
Upon receipt of the compound, independent verification of its identity and purity is a critical, self-validating step that ensures the trustworthiness of experimental data.
Workflow for Incoming Material Validation
Protocol 1: Verification of Isotopic Enrichment via Mass Spectrometry (MS)
Causality: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The substitution of a proton (mass ≈ 1.007 Da) with a deuteron (mass ≈ 2.014 Da) results in a predictable mass increase of ~1.007 Da. This "M+1" mass shift provides direct evidence of successful deuteration.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of L-Alanine-2-d₁ in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Prepare a corresponding stock solution of non-labeled L-Alanine as a control.
-
Dilute both samples to a final concentration of 1-10 µg/mL for analysis.
-
-
Instrumentation (Direct Infusion ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Set to scan a range that includes the expected masses of both labeled and unlabeled alanine (e.g., m/z 80-100). The expected [M+H]⁺ for unlabeled L-Alanine is ~89.09 Da, and for L-Alanine-2-d₁, it is ~90.10 Da.[9]
-
Infusion: Infuse the sample at a flow rate of 5-10 µL/min.
-
-
Data Analysis:
-
Acquire the mass spectrum for the unlabeled L-Alanine standard. Identify the peak corresponding to its molecular ion ([M+H]⁺).
-
Acquire the mass spectrum for the L-Alanine-2-d₁ sample.
-
Primary Endpoint: Confirm that the base peak has shifted by +1 m/z compared to the unlabeled standard.
-
Secondary Endpoint: Assess the isotopic purity by comparing the relative intensities of the M+1 peak (deuterated) to the M+0 peak (unlabeled). A high M+1/M+0 ratio confirms high isotopic enrichment.
-
Protocol 2: Confirmation of Deuteration Position via ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy detects signals from hydrogen nuclei. Since deuterium is NMR-inactive in the proton spectrum, replacing the hydrogen at the C2 position with deuterium will cause the corresponding signal to disappear from the ¹H NMR spectrum. This provides definitive proof of the label's position.[]
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of L-Alanine-2-d₁ in 0.5-0.7 mL of Deuterium Oxide (D₂O). D₂O is used as the solvent to avoid a large interfering solvent signal.
-
Prepare a corresponding control sample of unlabeled L-Alanine in D₂O.
-
-
Instrumentation (400 MHz NMR or higher):
-
Experiment: Standard 1D ¹H acquisition.
-
Reference: Use the residual HDO signal or an internal standard like DSS for chemical shift referencing.
-
Key Parameters: Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Control Spectrum: In the unlabeled L-Alanine spectrum, identify the quartet corresponding to the C2 proton (α-proton), typically around 3.79 ppm, and the doublet for the C3 methyl protons, around 1.48 ppm.[10][11]
-
Test Spectrum: In the L-Alanine-2-d₁ spectrum, the quartet at ~3.79 ppm should be absent or significantly diminished (reduced to a singlet if coupling is removed). The doublet for the methyl group will collapse into a singlet, as the coupling to the C2 proton is removed.
-
Primary Endpoint: The absence of the C2 proton signal confirms the correct position of the deuterium label.
-
Applications in Drug Development and Research
The validated L-Alanine-2-d₁ can be confidently applied in various advanced research contexts.
Metabolic Tracing and Flux Analysis
In metabolic studies, cells or organisms are cultured with L-Alanine-2-d₁. The deuterium label acts as a tracer that can be followed as the alanine molecule is incorporated into downstream metabolites. LC-MS is then used to measure the mass isotopologue distribution of these metabolites, providing a quantitative map of metabolic pathway activity.[12]
Kinetic Isotope Effect in Drug Metabolism
Deuteration can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond, a principle known as the Kinetic Isotope Effect (KIE).[] By strategically placing a deuterium atom at a site of metabolic attack (a "soft spot"), drug developers can slow down the rate of drug metabolism.[3] This can lead to:
-
Improved Half-Life: Reducing the required dosing frequency.[4]
-
Reduced Toxic Metabolites: Decreasing the formation of reactive or toxic byproducts.
-
Enhanced Efficacy: Maintaining therapeutic drug concentrations for a longer duration.[]
The use of deuterated compounds in drug discovery has been validated by the FDA approval of drugs like deutetrabenazine and deucravacitinib.[3]
Conclusion
The procurement of L-Alanine-2-d₁ for research and development demands more than a simple purchase order. It requires a diligent approach to supplier selection based on transparent and high-quality specifications. Furthermore, a rigorous, in-house validation system employing orthogonal analytical techniques like mass spectrometry and NMR spectroscopy is paramount. This self-validating process ensures the identity, purity, and positional integrity of the labeled compound, thereby upholding the scientific integrity of subsequent experiments and contributing to the generation of reliable, reproducible data.
References
-
BOC Sciences. Deuterated Drug Discovery - Deuterium(2H) Labeling. YouTube. Available from: [Link]
-
Gant, P., Le, N., De Paepe, B. et al. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography–Mass Spectrometry Analysis for Protein Kinetics. Journal of Proteome Research. Available from: [Link]
-
Gantner, F., Scott, J. & Pirali, T. Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available from: [Link]
-
Kuhlmann, J. Quality control of nano-LC-MS systems using stable isotope-coded peptides. PubMed. Available from: [Link]
-
Pirali, T., Serafini, M., Cargnin, S. et al. Applications of Deuterium in Medicinal Chemistry. ACS Publications. Available from: [Link]
-
National Institute of Standards and Technology. Alanine. NIST WebBook. Available from: [Link]
-
ResearchGate. 400 MHz 1H NMR spectrum of alanine in D2O. Available from: [Link]
-
Unibest Industrial Co., Ltd. 5 Benefits of Deuteration in Drug Discovery. Available from: [Link]
-
ResearchGate. Catalytic selective deuteration of L-alanine to α-deuterated D-alanine.... Available from: [Link]
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basic principles of using deuterated compounds in research
An In-Depth Technical Guide to the Core Principles of Using Deuterated Compounds in Research
Authored by: A Senior Application Scientist
Foreword: Beyond the Isotope—A Paradigm Shift in Molecular Investigation
To the uninitiated, deuterium is merely a "heavy" version of hydrogen. To the seasoned researcher, it is a subtle, powerful tool that unlocks new layers of molecular understanding. The substitution of a single proton with a proton and a neutron—arguably the smallest chemical change possible—can induce profound, predictable, and exploitable effects on a molecule's behavior.[1][2] This guide is designed for the hands-on scientist, the drug developer, and the analytical professional. It moves beyond simple definitions to explore the fundamental causality behind why deuterated compounds are indispensable in modern research. We will dissect the core principles, from the quantum mechanical basis of the kinetic isotope effect to its strategic application in enhancing the therapeutic profile of pharmaceuticals. This is not a mere collection of protocols; it is a framework for thinking with deuterium—for designing more insightful experiments, interpreting complex data with greater confidence, and ultimately, accelerating the pace of discovery.
Part 1: The Foundation—Understanding the Carbon-Deuterium Bond
The utility of deuterium in research stems from the fundamental physicochemical differences between the Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bond. While chemically similar, the doubling of the hydrogen isotope's mass introduces critical changes in bond strength and vibrational energy.
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron. This additional neutron makes deuterium approximately twice as heavy as protium (¹H), the most common hydrogen isotope. This mass difference is the origin of the isotope effect.
The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. This is a consequence of differences in zero-point vibrational energy (ZPVE). The ZPVE is the lowest possible energy that a quantum mechanical system may have. Due to its higher mass, a C-D bond has a lower ZPVE than a C-H bond. Consequently, more energy is required to break a C-D bond than a C-H bond.
Table 1: Comparison of Physicochemical Properties of C-H vs. C-D Bonds
| Property | C-H Bond | C-D Bond | Causality & Significance |
| Bond Energy | ~413 kJ/mol | ~421 kJ/mol | The C-D bond is stronger, requiring more energy to break. This is the basis of the Kinetic Isotope Effect. |
| Stretching Freq. | ~3000 cm⁻¹ | ~2200 cm⁻¹ | The lower vibrational frequency is a direct result of the increased mass of deuterium.[3] This difference is observable in IR spectroscopy. |
| Bond Length | ~1.09 Å | Slightly shorter | The lower zero-point energy of the C-D bond results in a slightly shorter and more stable bond. |
Part 2: The Kinetic Isotope Effect (KIE)—The Engine of Deuterium's Utility
The most significant consequence of the stronger C-D bond is the Deuterium Kinetic Isotope Effect (KIE) . The KIE is the phenomenon where substituting a hydrogen atom with a deuterium atom at a position involved in the rate-determining step of a chemical reaction can significantly slow down that reaction.[4][5][6]
This effect is most pronounced in reactions where a C-H bond is cleaved, such as in many enzymatic processes, particularly those mediated by the Cytochrome P450 (CYP450) family of enzymes, which are central to drug metabolism.[7] The cleavage of the C-H bond requires a certain amount of activation energy. Because the C-D bond is stronger, its cleavage requires a higher activation energy, leading to a slower reaction rate.
Caption: The Kinetic Isotope Effect (KIE). Cleaving a C-D bond requires higher activation energy (ΔG‡) than a C-H bond, resulting in a slower reaction rate (kH/kD > 1).
Part 3: Applications in Analytical Chemistry
Deuterium's unique properties make it a cornerstone of modern analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, signals from protons in a sample are detected. Deuterium is invaluable in this context for several reasons:
-
Deuterated Solvents: Deuterium resonates at a much different frequency than protium, making it effectively "invisible" in a standard ¹H NMR experiment.[8] Using deuterated solvents (e.g., CDCl₃, D₂O, DMSO-d₆) eliminates the overwhelming signal that would otherwise come from the solvent's own hydrogen atoms, allowing the signals from the analyte of interest to be clearly observed.[8]
-
Field Frequency Lock: Modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability and homogeneity throughout the experiment, which is critical for high-resolution measurements.[8]
-
Identifying Labile Protons: Adding a few drops of deuterium oxide (D₂O) to a sample can identify protons attached to heteroatoms (e.g., -OH, -NH₂, -COOH). These labile protons can exchange with deuterium from D₂O. Since deuterium is not observed in the ¹H spectrum, the corresponding peak disappears, confirming its identity.[9]
Experimental Protocol: D₂O Shake for Labile Proton Identification
-
Acquire Initial Spectrum: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Mix: Cap the tube and shake gently for ~30 seconds to facilitate the hydrogen-deuterium exchange.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (O-H, N-H, etc.) will have disappeared or significantly diminished in the second spectrum.[9]
Mass Spectrometry (MS)
In mass spectrometry, which separates ions based on their mass-to-charge ratio, deuterium serves as a heavy label.[10]
-
Internal Standards: Deuterated versions of an analyte are ideal internal standards for quantitative MS analysis.[11] They have nearly identical chemical and physical properties (e.g., ionization efficiency, chromatographic retention time) to the non-deuterated analyte but are easily distinguished by their higher mass. This allows for precise correction of sample loss during preparation and instrumental variability.
-
Metabolite Identification: Dosing a biological system with a deuterated compound and analyzing samples by LC-MS allows for the straightforward identification of metabolites. Any detected molecule that exhibits the same mass shift as the parent drug is likely a metabolite, simplifying the process of tracking metabolic pathways.
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique for studying protein structure and dynamics.[12] It relies on the principle that amide hydrogens on the protein backbone exchange with deuterium when the protein is incubated in D₂O.[12] Hydrogens in buried or highly structured regions of the protein exchange slowly, while those in flexible or solvent-exposed regions exchange quickly. By measuring the rate and extent of deuterium uptake in different parts of the protein over time, researchers can map protein conformation, identify ligand binding sites, and characterize conformational changes.[12][13]
Workflow: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Caption: A typical bottom-up HDX-MS workflow for analyzing protein conformation and dynamics.
A critical consideration in HDX-MS is the potential for "back-exchange," where deuterium atoms exchange back to hydrogen during the analytical process (e.g., during LC separation).[12] This is minimized by performing all steps after the quench at low temperature and pH.[11] Additionally, "scrambling," or the migration of deuterium atoms during MS fragmentation, can complicate data interpretation, necessitating the use of fragmentation techniques like Electron Transfer Dissociation (ETD) that minimize this effect.[14]
Part 4: Application in Drug Discovery and Development
Perhaps the most impactful application of deuterium chemistry is in the field of drug development, where it is used to create "deuterated drugs."[2] This strategy, often called a "deuterium switch," involves selectively replacing hydrogens with deuterium at metabolically vulnerable positions ("soft spots") on a drug molecule.[1]
Modulating Drug Metabolism and Pharmacokinetics
The primary goal of deuteration in drug design is to leverage the KIE to slow down the rate of metabolic breakdown.[1][4]
-
Slowing Metabolism: Many drugs are cleared from the body via CYP450-mediated oxidation, a process that often involves the cleavage of a C-H bond as the rate-limiting step. By replacing this hydrogen with deuterium, the rate of metabolism at that specific site can be significantly reduced.[2]
-
Improved Pharmacokinetic (PK) Profile: A slower metabolic rate can lead to several therapeutic advantages:
-
Longer Half-Life: The drug remains in the body for a longer period, potentially allowing for less frequent dosing.[2]
-
Increased Exposure (AUC): The overall exposure of the body to the drug can be increased.
-
Reduced Peak-to-Trough Variability: Slower metabolism can lead to more stable plasma concentrations of the drug, avoiding high peaks (associated with side effects) and low troughs (associated with loss of efficacy).
-
-
Reducing Toxic Metabolites: If a drug's toxicity is caused by the formation of a specific reactive or toxic metabolite, deuterating the site of metabolism can reduce the formation of that metabolite, potentially improving the drug's safety profile.[1]
Sources
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- 14. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Stereochemical Divergence: A Technical Guide to L- and D-Alanine
The Enantiomeric Imperative in Drug Design
In the "L-world" of mammalian biology, stereochemistry is not merely a structural detail; it is a functional gatekeeper. Alanine (2-aminopropanoic acid) represents the simplest chiral checkpoint in biochemistry. While L-Alanine is the ubiquitous building block of the proteome and a metabolic shuttle, D-Alanine acts as a critical signaling molecule in mammals and a structural linchpin in bacteria.
For drug developers, distinguishing these enantiomers is non-negotiable. Mistaking one for the other can lead to metabolic inertia (failure of enzymatic recognition) or off-target toxicity. This guide dissects their physicochemical divergence, biological segregation, and the analytical protocols required to validate their purity.
Physicochemical Profile: The Mirror Image
While enantiomers share scalar physical properties (boiling point, density), their vector properties (interaction with polarized light) and biological interactomes differ radically.
Table 1: Comparative Physicochemical Specification
| Property | L-Alanine | D-Alanine |
| IUPAC Name | (2S)-2-aminopropanoic acid | (2R)-2-aminopropanoic acid |
| CAS Registry | 56-41-7 | 338-69-2 |
| Molecular Weight | 89.09 g/mol | 89.09 g/mol |
| Specific Rotation | ||
| Melting Point | 297°C (sublimes/decomposes) | 297°C (sublimes/decomposes) |
| Taste Profile | Sweet / Umami | Sweet (often perceived as sweeter) |
| Biological Role | Proteinogenic; Gluconeogenesis | Bacterial Cell Wall; Neuromodulation |
| Key Enzyme Target | Alanine Aminotransferase (ALT) | Alanine Racemase; D-Ala-D-Ala Ligase |
Technical Note: The specific rotation values are highly pH-dependent. In neutral water, the rotation is significantly lower. Always standardize solvent conditions (typically 1N or 6N HCl) for quality control (QC) measurements.
Biological Divergence: Two Worlds, One Molecule
L-Alanine: The Metabolic Shuttle (The Cahill Cycle)
L-Alanine is not just a protein monomer; it is the primary vehicle for transporting toxic ammonia from skeletal muscle to the liver.[1] In the Glucose-Alanine Cycle (Cahill Cycle), muscle tissue transaminates pyruvate to L-Alanine, which travels to the liver.[1][2] There, it is deaminated back to pyruvate for gluconeogenesis, while the ammonia enters the urea cycle.[1][2][3]
Mechanistic Insight: This cycle allows muscles to use amino acids as fuel without succumbing to hyperammonemia.[1]
Figure 1: The Glucose-Alanine (Cahill) Cycle. L-Alanine acts as a non-toxic nitrogen carrier.
D-Alanine: The Bacterial Armor & Neural Modulator
D-Alanine is absent in mammalian protein synthesis but is critical in two other domains:
-
Bacterial Peptidoglycan: Bacteria synthesize D-Alanine via Alanine Racemase .[4] It is then ligated into D-Ala-D-Ala dipeptides, which form the cross-linking termini of peptidoglycan cell walls.
-
Therapeutic Relevance: This pathway is the specific target of Cycloserine (inhibits racemase/ligase) and Vancomycin (binds the D-Ala-D-Ala terminus to prevent cross-linking).
-
-
Mammalian Neuroscience: Recent studies confirm D-Alanine acts as a co-agonist at the NMDA receptor (glycine site), influencing synaptic plasticity and potential schizophrenia therapeutics.
Figure 2: Bacterial Peptidoglycan Synthesis. D-Alanine is the obligate substrate for cell wall rigidity.
Analytical Protocol: Chiral Resolution via Marfey's Method
To distinguish L- from D-Alanine in complex biological matrices, standard C18 HPLC fails because enantiomers have identical retention times. We utilize Marfey’s Reagent (FDAA) , which reacts with amino acids to form diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral column.
Why this method? It is robust, highly sensitive (picomole range), and does not require expensive chiral columns.
Protocol: D-Alanine Detection in Serum/Media
Reagents:
-
1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey’s Reagent).
-
1M NaHCO3.
-
1M HCl.
-
HPLC Solvent A: 10mM Ammonium Acetate (pH 4.5).
-
HPLC Solvent B: Acetonitrile.
Workflow:
-
Derivatization:
-
Mix 50 µL sample (containing Alanine) with 100 µL 1M NaHCO3.
-
Add 50 µL 1% FDAA in acetone.
-
Incubate at 40°C for 1 hour. (The reaction converts enantiomers into L-L and L-D diastereomers).
-
Stop reaction with 20 µL 1M HCl.
-
-
Separation (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).
-
Gradient: 10% B to 50% B over 45 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Monitor UV absorbance at 340 nm .
-
Result: The L-Ala-FDAA derivative elutes before the D-Ala-FDAA derivative due to hydrophobicity differences induced by the steric arrangement of the dinitrophenyl ring.
-
Validation Criteria:
-
Resolution (Rs): Must be > 1.5 between L- and D- peaks.
-
Blank: Run a water blank with FDAA to identify reagent peaks (usually elute late).
Therapeutic Implications & References
Drug Development Applications[5]
-
Peptide Stability: Incorporating D-Alanine into therapeutic peptides (e.g., analogues of somatostatin or opioids) prevents enzymatic degradation.[4] Proteases evolved to cleave L-peptide bonds; the D-isomer acts as a "steric stop sign," significantly extending half-life.
-
Antibiotic Targets: The D-Ala-D-Ala terminus is the "Achilles' heel" of bacteria. Next-generation glycopeptides are being designed to bind modified termini (e.g., D-Ala-D-Lac) found in Vancomycin-resistant enterococci (VRE).
References
-
Physicochemical Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 5950, L-Alanine." PubChem. [Link]
-
Bacterial Metabolism: Cava, F., et al. "Emerging knowledge of regulatory roles of D-amino acids in bacteria." Cellular and Molecular Life Sciences, 2011. [Link]
-
Mammalian Physiology: Mothet, J. P., et al. "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor." Proceedings of the National Academy of Sciences, 2000. (Contextualizing D-Amino acid signaling). [Link]
-
Analytical Method (Marfey's): Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 2004. [Link]
-
Glucose-Alanine Cycle: Felig, P. "The glucose-alanine cycle."[2][3][5] Metabolism, 1973. [Link]
Sources
role of L-alanine in protein biosynthesis
Executive Summary
L-Alanine is frequently underestimated as merely a "generic" building block. However, for the drug development scientist, it represents a critical node in three distinct high-value areas: translational fidelity , structural stability , and bioprocess metabolic flux .
This guide moves beyond basic biochemistry to explore the mechanistic role of L-alanine. We examine how Alanyl-tRNA Synthetase (AlaRS) defies standard anticodon recognition (the "Second Genetic Code"), why L-alanine accumulation is a biomarker for ammonium toxicity in CHO cell culture, and how to deploy alanine scanning mutagenesis to map protein interfaces.
Part 1: The Molecular Mechanism of Alanylation
The "Second Genetic Code": The G3:U70 Wobble
In almost all aminoacylation events, the synthetase recognizes the tRNA via the anticodon loop. L-alanine is the primary exception. The high-fidelity charging of tRNA(Ala) relies on a unique structural motif in the acceptor stem, known as the G3:U70 wobble base pair .[1]
-
Mechanism: The AlaRS enzyme does not "read" the anticodon.[1] Instead, it scans the acceptor stem for a specific distortion caused by the G3:U70 non-Watson-Crick pairing.
-
Implication: This motif is so dominant that if you transplant the G3:U70 pair into a non-alanine tRNA (e.g., tRNA(Cys)), AlaRS will mis-charge it with alanine. This phenomenon is termed the "Second Genetic Code."
-
Editing (Proofreading): Because Glycine and Serine are structurally similar to Alanine, AlaRS possesses a distinct editing domain. If Serine is accidentally activated (forming Ser-AMP), the enzyme hydrolyzes the bond before it can be incorporated into the nascent peptide chain, preventing catastrophic misfolding.
Visualization: The AlaRS Recognition Pathway
Figure 1: The G3:U70 wobble pair acts as the primary checkpoint, bypassing the anticodon loop to trigger activation or editing.
Part 2: L-Alanine in Bioprocessing (CHO Cell Culture)
The Ammonia-Alanine Shunt
In the production of monoclonal antibodies (mAbs) using Chinese Hamster Ovary (CHO) cells, L-alanine metabolism is a surrogate marker for process health.
-
The Problem (Ammonium Toxicity): High-yield processes often feed Glutamine. Cells metabolize Glutamine to Glutamate and Ammonium (
).[2] Ammonium accumulation (>5-8 mM) alters intracellular pH and inhibits glycosyltransferases, leading to poor product quality (e.g., reduced galactosylation). -
The Alanine Solution: To detoxify ammonia, CHO cells utilize Alanine Aminotransferase (ALT) . This enzyme transfers the amino group from Glutamate to Pyruvate, generating L-alanine and
-Ketoglutarate. -
Process Control Strategy:
-
Monitor Alanine Accumulation: A sharp rise in extracellular Alanine indicates the cells are actively shunting nitrogen away from toxic ammonium.
-
Pyruvate Feeding: Supplementing Pyruvate can drive this reaction forward, sequestering ammonia into Alanine (which is non-toxic) and fueling the TCA cycle via
-Ketoglutarate.
-
Visualization: The Nitrogen Detoxification Flux
Figure 2: The ALT pathway converts toxic ammonium precursors (Glutamate) and Pyruvate into L-Alanine, preserving cell viability.
Part 3: Structural Proteomics & Stability
Alpha-Helix Propensity
In protein engineering, L-alanine is the "gold standard" for helix formation.
-
Why? It has a small, non-polar methyl side chain. It does not impose steric clashes (unlike Valine/Isoleucine) and does not restrict backbone entropy as severely as Glycine.
-
Application: When stabilizing a recombinant protein, introducing Alanine into helical regions can increase thermal stability (
).
Technique: Alanine Scanning Mutagenesis[3][4][5][6][7]
This is the primary method for mapping protein-protein interaction (PPI) interfaces.
-
Concept: Systematically replace surface residues with Alanine.
-
Logic: Since Alanine is chemically "inert" (removes the side chain beyond the
-carbon but maintains the backbone), a loss of binding affinity ( ) upon mutation indicates that the original residue was a "hot spot" for binding.
Part 4: Experimental Protocols
Protocol A: High-Fidelity Alanine Scanning (PCR-Based)
Purpose: To identify functional residues without disrupting protein folding.
-
Primer Design: Design mutagenic primers (forward and reverse) containing the GCC or GCT codon (Alanine) at the target site. Ensure
to prevent hairpin formation. -
PCR Amplification:
-
Template: Methylated plasmid DNA (10-50 ng).
-
Polymerase: High-fidelity enzyme (e.g., Phusion or Q5).
-
Cycle: 98°C (30s) -> [98°C (10s) / 55-65°C (30s) / 72°C (30s/kb)] x 18 cycles -> 72°C (5 min).
-
-
DpnI Digestion: Add 1
L DpnI (target sequence: ) directly to the PCR product. Incubate at 37°C for 1 hour.-
Causality:DpnI digests the methylated parental template, leaving only the unmethylated, mutated PCR product.
-
-
Transformation: Transform 2
L into competent E. coli (DH5 ). -
Validation: Sequence using Sanger sequencing.
Protocol B: HPLC Quantification of L-Alanine (OPA Derivatization)
Purpose: To monitor alanine accumulation in CHO cell media.
Reagents:
-
OPA Reagent: 10 mg o-phthalaldehyde dissolved in 250
L Methanol + 25 L 3-Mercaptopropionic acid (3-MPA) + 2.5 mL 0.4 M Borate buffer (pH 10.2). -
Mobile Phase A: 10 mM
, 10 mM , pH 8.2. -
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).
Workflow:
-
Sample Prep: Centrifuge cell media at 10,000 x g for 5 min to remove debris. Dilute 1:10 in Mobile Phase A.
-
Derivatization (Automated):
-
Injector mixes 1
L sample + 5 L OPA Reagent. -
Wait time: 1.0 min (Critical: OPA derivatives are unstable; injection must occur immediately).
-
-
Separation:
-
Column: C18 Reverse Phase (4.6 x 150 mm, 3.5
m). -
Flow: 1.0 mL/min at 40°C.
-
Gradient: 0-50% B over 15 mins.
-
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm). L-Alanine typically elutes early; quantify against a standard curve (0.1 - 5.0 mM).
References
-
Ibba, M. & Söll, D. (2000). Aminoacyl-tRNA synthesis. Annual Review of Biochemistry, 69, 617-650. Link
- Schimmel, P. (2018). The emerging complexity of the tRNA world: mammalian cytoplasmic and mitochondrial alanyl-tRNA synthetases. Nature Reviews Molecular Cell Biology, 19, 45–58.
-
Cunningham, B. C. & Wells, J. A. (1989).[3] High-resolution epitope mapping of hGH-receptor interactions by alanine-scanning mutagenesis.[3][4] Science, 244(4908), 1081-1085. Link[3]
- Altamirano, C., et al. (2001). Strategies for fed-batch cultivation of Chinese hamster ovary cells with glucose and glutamine substitution. Journal of Biotechnology, 110(2), 171-179.
-
Chakrabartty, A., et al. (1994).[5] Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions. Protein Science, 3(5), 843-852. Link
Sources
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Optimizing CHO Cell Cultures via Metabolite Analysis | Mabion [mabion.eu]
- 3. genscript.com [genscript.com]
- 4. pnas.org [pnas.org]
- 5. Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety, Handling, and Strategic Application of Deuterated Compounds
[1]
Introduction: The Isotopic Divergence
Deuterated compounds—where protium (
The Core Misconception: A common safety fallacy is treating deuterated compounds exactly like their non-deuterated counterparts. While
This guide standardizes the handling of these materials to ensure both operator safety and experimental data integrity.
Biological Safety & The Kinetic Isotope Effect (KIE)
The Mechanism of Toxicity
Deuterium is not radioactive; its toxicity is metabolic. The carbon-deuterium (
-
Mitotic Inhibition: In mammals, high concentrations of
(>20% of body water) disrupt the mitotic spindle formation, halting cell division.[3][4] -
Toxicity Thresholds:
-
< 10% Body Water Replacement: Generally asymptomatic.
-
~ 25%: Hyperexcitability, muscular weakness, and sterilization.
-
~ 50%: Lethal due to cytotoxic poisoning (similar to chemotherapy) and bone marrow failure.[3]
-
Visualization: The Metabolic Blockade
The following diagram illustrates how the KIE alters drug metabolism, a principle used to extend the half-life of therapeutic agents but also the root of deuterium toxicity.
Figure 1: The Kinetic Isotope Effect (KIE). The stronger C-D bond raises the activation energy required for bond cleavage, significantly slowing metabolic clearance.
Chemical Handling & Isotopic Integrity[5]
The primary operational hazard with deuterated solvents is not toxicity, but hygroscopicity . The rapid exchange of labile deuterium with atmospheric moisture (
The "Moisture Vector" Protocol
To maintain >99.8% enrichment, follow this closed-loop handling system.
Critical Rule: Never pipette directly from a stock bottle into an open tube on the benchtop.
Figure 2: Decision matrix for handling deuterated solvents to prevent H-D exchange and water contamination.
Solvent-Specific Hazards & Data
Different deuterated solvents present unique stability and safety challenges.
| Solvent | Isotope | Specific Hazard | Handling Requirement |
| Chloroform-d ( | 99.8% D | Forms highly toxic Phosgene & DCl upon exposure to light/O2. Acidity degrades acid-sensitive samples. | Store in dark/amber glass.[5] Use silver foil as radical scavenger.[6] Test pH before use. |
| Heavy Water ( | 99.9% D | Hygroscopic. Biological toxicity at >20% body volume.[4] | Store in desiccator. Do not drink. |
| DMSO-d6 | 99.9% D | Super-solvent: Penetrates skin instantly, carrying dissolved toxins into the bloodstream. Freezes at 18°C. | Double Glove (Nitrile). Thaw in warm water bath, not open air (condensation risk). |
| Methanol-d4 ( | 99.8% D | Highly Hygroscopic. Toxic by ingestion/inhalation.[5][7] | Handle under |
Deuterated Drugs: The Regulatory "Switch"[2][8]
In pharmaceutical development, "Deuteroswitching" involves replacing specific hydrogen atoms in an approved drug with deuterium to improve its pharmacokinetic profile without altering its pharmacodynamics.[1][8]
Regulatory Pathway (FDA 505(b)(2))
The FDA recognizes deuterated drugs as New Chemical Entities (NCEs) , yet they often qualify for the 505(b)(2) pathway.[1]
-
Benefit: Allows the applicant to rely on safety/efficacy data of the parent (protonated) drug.
-
Requirement: Must demonstrate that the deuterium substitution does not create novel toxic metabolites.
Case Study: Deutetrabenazine
-
Parent Drug: Tetrabenazine (treats Chorea in Huntington's disease).
-
Issue: Rapid metabolism via CYP2D6 required frequent dosing, leading to adverse effects (depression, sedation).
-
Deuterated Solution: Replacing H with D at the methoxy groups slowed demethylation (KIE).
-
Result: Deutetrabenazine (Austedo) allows for twice-daily dosing (vs. 3x) and lower peak concentrations, reducing side effects while maintaining efficacy.
Waste Disposal & Cost Management[10]
Deuterated compounds are chemically identical to their non-deuterated forms for disposal purposes but represent a significant financial loss if mishandled.
-
Segregation: Do not mix deuterated waste with general organic waste if recovery is intended (rare, but possible for large volumes of
). -
Classification:
- waste must be tagged as Halogenated Organic .
- is generally Non-Hazardous (drain disposal permitted in small quantities unless contaminated with toxic solutes), but check local EHS regulations.
-
Cost Control: Use 0.5 mL ampoules for sensitive experiments to avoid the "degradation tax" of opening a 100g bottle repeatedly.
References
-
FDA Center for Drug Evaluation and Research. (2017). Deutetrabenazine Approval Package & Medical Review. U.S. Food and Drug Administration. [Link]
-
Kushner, D. J., Baker, A., & Dunstall, T. G. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds.[8] Canadian Journal of Physiology and Pharmacology. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]
-
National Institutes of Health (NIH) - PubChem. (2023). Deuterium Oxide Compound Summary.[Link]
Sources
- 1. salamandra.net [salamandra.net]
- 2. benchchem.com [benchchem.com]
- 3. Heavy water - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. laballey.com [laballey.com]
- 6. ukisotope.com [ukisotope.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of Deuterated Amino Acids: A Technical Guide
Executive Summary
The strategic incorporation of deuterium into amino acids is a cornerstone of modern structural biology (NMR signal simplification) and medicinal chemistry (Kinetic Isotope Effect to improve metabolic stability). While chemical synthesis often requires harsh conditions (high temperature/pressure) and expensive chiral resolution, enzymatic synthesis offers a superior alternative: it operates under mild physiological conditions, utilizes D₂O as a cost-effective deuterium source, and ensures near-perfect stereoselectivity (>99% ee).
This guide details the two primary enzymatic mechanisms for generating
Part 1: Mechanistic Foundations
To design a successful protocol, one must understand how the enzyme accesses the specific proton for exchange.
The Transaminase (Aminotransferase) Mechanism
Transaminases (ATs) rely on Pyridoxal-5'-phosphate (PLP).[1] The reaction proceeds through a "Ping-Pong Bi-Bi" mechanism. The critical step for deuteration is the formation of the quinonoid intermediate .
-
External Aldimine Formation: The amino acid amine attacks the PLP aldehyde.
-
-Proton Abstraction: A basic residue in the active site (often Lysine) abstracts the
-proton. This is the rate-limiting step in many contexts. -
Resonance Stabilization: The negative charge is delocalized into the pyridine ring (Quinonoid intermediate).
-
Deuteration: In a D₂O solvent environment, the reverse reaction repopulates the
-position with a deuteron ( ) instead of a proton ( ) due to the overwhelming solvent excess.
The Dehydrogenase Mechanism
Amino Acid Dehydrogenases (AADHs) catalyze the reductive amination of
-
Hydride Transfer: The enzyme transfers a hydride (
) from the C4 position of NADH/NADPH to the imine intermediate formed from the keto acid and ammonia. -
Stereoselectivity: The hydride attack is facial-selective, generating the L- or D-amino acid.
-
Deuteration Strategy: To install a deuterium at the
-position, one cannot simply use D₂O. One must supply NADD (deuterated NADH). This requires a coupled cofactor regeneration system using a deuterated sacrifice substrate (e.g., Formate-d1).
Part 2: Critical Parameters & Solvent Engineering
The pD vs. pH Correction
Enzyme activity profiles are pH-dependent. When working in >90% D₂O, the "pH" reading from a standard glass electrode is an apparent value (
Guideline: If your enzyme has an optimum pH of 8.0 in water, you should adjust your D₂O buffer until the pH meter reads ~7.6. Failure to correct this often leads to a 50–80% drop in catalytic efficiency.
Isotope Effects
-
Solvent Isotope Effect (SIE): Enzymes are often more stable but slower in D₂O due to the higher viscosity and stronger D-bonds (rigidification). Expect reaction times to increase by 1.5x to 2x compared to H₂O.
-
Kinetic Isotope Effect (KIE): If the C-H bond cleavage is rate-limiting (as in some transaminases), the initial exchange rate will be fast, but "washing out" the final trace protons becomes exponentially slower as the statistical probability of H-abstraction decreases.
Part 3: Experimental Protocols
Protocol A: -Deuteration via Transaminase-Mediated Exchange
Target: Preparation of L-Leucine-
Materials
-
Substrate: L-Leucine (10 mM)
-
Enzyme: Branched-chain Aminotransferase (e.g., E. coli IlvE or commercial AT-101).
-
Co-factor: PLP (0.1 mM).
-
Solvent: D₂O (99.9% atom D).
-
Buffer: Potassium Phosphate (100 mM), adjusted to pD 7.5.
Workflow
-
Buffer Prep: Dissolve phosphate salts in D₂O. Adjust
to 7.1 (yielding pD ~7.5) using NaOD/DCl. -
Reaction Mix: In a sealed glass vial (to prevent atmospheric moisture exchange), combine:
-
L-Leucine (10 mM final)
-
PLP (0.1 mM final)
-
Enzyme (1–2 mg/mL final)
-
-
Incubation: Shake at 30°C, 150 rpm for 24–48 hours.
-
Quenching: Heat shock (80°C for 10 min) or acidify with DCl.
-
Isolation: Remove protein via centrifugation (10,000 x g). Lyophilize the supernatant to recover the deuterated amino acid. Note: Phosphate salts will remain; use ion-exchange (Dowex 50W) for desalting if necessary.
Protocol B: Synthesis via Dehydrogenase & Cofactor Recycling
Target: Synthesis of L-Alanine-
Materials
-
Substrate: Sodium Pyruvate (50 mM).
-
Ammonia Source:
(100 mM) - Use here if dual labeling is desired. -
Enzyme 1: L-Alanine Dehydrogenase (L-AlaDH).[3]
-
Enzyme 2 (Recycling): Formate Dehydrogenase (FDH).
-
Reductant: Sodium Formate-d1 (D-COONa, >98% D).
-
Cofactor: NAD+ (1 mM catalytic load).
-
Solvent: D₂O (Buffer pD 8.0).
Workflow
-
System Setup:
-
Dissolve Pyruvate,
, and Formate-d1 (1.2 eq) in D₂O buffer. -
Add NAD+ (catalytic amount).
-
-
Initiation: Add L-AlaDH and FDH.
-
Reaction Monitoring: The reaction is driven by the evolution of
(gas) from the formate. Ensure the vessel is vented or has headspace. -
Completion: Monitor consumption of pyruvate via HPLC or disappearance of the keto-carbonyl signal in NMR.
-
Workup: Centrifuge, filter, and lyophilize.
Part 4: Data Visualization & Analysis
Comparison of Methods
| Feature | Transaminase Exchange (Protocol A) | Dehydrogenase Synthesis (Protocol B) |
| Starting Material | L-Amino Acid | |
| Deuterium Source | D₂O (Solvent) | Formate-d1 or Glucose-d1 (Reagent) |
| Position Labeling | ||
| Stereoselectivity | Maintains L-configuration | Creates L-configuration from prochiral ketone |
| Cost Efficiency | High (D₂O is cheap) | Medium (Deuterated formate is moderate cost) |
| Atom Economy | Low (Solvent excess required) | High (Stoichiometric transfer) |
Mechanistic Diagrams
Diagram 1: PLP-Dependent
-Proton Exchange
This diagram illustrates the reversible abstraction of the
Caption: The catalytic cycle of PLP-transaminases allowing solvent deuterium exchange via the quinonoid intermediate.
Diagram 2: Dual-Enzyme Reductive Amination Workflow
This diagram illustrates the coupled regeneration of NADD using Formate Dehydrogenase.
Caption: Coupled enzymatic system using FDH to generate NADD, driving the stereoselective synthesis of
Part 5: Analytical Validation
To ensure the protocol was successful, the following validation steps are mandatory:
-
Chiral HPLC: Use a Crownpak CR(+) or Chirex 3126 column. The enzymatic product should show >99% ee (L-isomer).
-
Mass Spectrometry (LC-MS): Observe the +1 Da mass shift (
) compared to the non-deuterated standard. -
H-NMR (Proton NMR):
- -Proton Signal: This signal (typically around 3.5–4.0 ppm) should disappear or diminish by >95%.
-
Coupling Splitting: In the non-deuterated amino acid, the
-protons appear as a doublet (or dd) due to coupling with the -proton. Upon deuteration, the -protons will collapse into a singlet (or simplified multiplet) because the H-D coupling constant is small and often unresolved.
References
-
Gomm, A., & Lewis, J. C. (2022). Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. ACS Central Science. Available at: [Link]
-
Rowles, I., et al. (2016). Combined biocatalytic reductive amination and deuteration to prepare isotopically labelled amino acids. ChemCatChem. Available at: [Link]
-
Kreitner, G. L., et al. (2025). Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers. Analytical Methods. Available at: [Link]
-
Atzrodt, J., et al. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition. Available at: [Link]
-
Fotheringham, I. G., et al. (2005). Engineering of a Novel Biochemical Pathway for the Biosynthesis of L-2-Aminobutyric Acid. Journal of the American Chemical Society. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for L-ALANINE (2-D,) in Protein NMR Spectroscopy
Introduction: Overcoming the Size Barrier in Protein NMR with Selective Deuteration
Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled view into the structure, dynamics, and interactions of proteins in a solution state, closely mimicking their native environment.[1] However, as the size of proteins and their complexes increases beyond 25 kDa, solution NMR spectra suffer from severe signal overlap and rapid signal decay (relaxation), leading to broad lines and a significant loss of sensitivity.[2] This "size barrier" has historically limited the application of high-resolution NMR to smaller biomolecules.
A powerful strategy to circumvent these limitations is isotopic labeling, particularly the substitution of protons (¹H) with their heavier isotope, deuterium (²H or D).[3] Deuteration effectively reduces the density of protons, which are the primary drivers of the relaxation processes that broaden NMR signals in large proteins.[2][4] By strategically introducing deuterium, we can sharpen spectral lines, enhance sensitivity, and pave the way for the study of high-molecular-weight systems, even those exceeding 100 kDa.[5][6]
This guide focuses on the specific application of L-Alanine deuterated at the alpha-carbon position (L-ALANINE (2-D,)), a versatile and cost-effective building block for unlocking detailed structural and dynamic insights into complex protein systems. We will delve into the mechanistic rationale for its use, provide detailed protocols for its incorporation and subsequent NMR analysis, and offer expert insights to guide researchers, scientists, and drug development professionals in leveraging this powerful technique.
The Rationale: Why L-ALANINE (2-D,) is a Game-Changer for Protein NMR
The fundamental advantage of deuteration lies in the significantly smaller gyromagnetic ratio of deuterium compared to protons.[4][7] This physical property has profound consequences for NMR experiments:
-
Reduced Dipolar Interactions: The dominant relaxation mechanism for protons in large molecules is dipole-dipole interaction with other nearby protons. By replacing most protons with deuterons, the dense network of proton-proton dipolar interactions is drastically thinned out. This leads to significantly slower relaxation rates and, consequently, sharper NMR signals (narrower linewidths).[3][7]
-
Improved Spectral Resolution and Sensitivity: Sharper signals directly translate to improved spectral resolution, allowing for the clear distinction of individual atomic resonances that would otherwise be lost in a broad, overlapping spectral envelope.[3][5] This enhanced resolution is crucial for accurate resonance assignment and detailed structural analysis.[8]
-
Enabling Advanced NMR Experiments: The improved spectral quality afforded by deuteration makes it feasible to apply more sophisticated and information-rich NMR experiments, such as TROSY (Transverse Relaxation-Optimized Spectroscopy).[2][9]
Specifically, using L-Alanine deuterated at the Cα position provides a strategic advantage. While perdeuteration (labeling all non-exchangeable proton sites) is effective, it can be costly and sometimes metabolically burdensome for the expression system. Selective deuteration of specific amino acid types or positions offers a more targeted and economical approach. Incorporating L-ALANINE (2-D,) allows for the simplification of the ¹H NMR spectrum by removing the CαH signals for all alanine residues, which can be particularly useful for resolving spectral crowding in regions where these signals resonate.[8]
Furthermore, L-ALANINE (2-D,) serves as an excellent precursor for methyl-labeling experiments.[10] In a highly deuterated protein background, the protonated methyl groups of Alanine, Valine, Leucine, and Isoleucine stand out as sensitive probes of protein structure and dynamics. The use of L-ALANINE (2-D,) in conjunction with protonated methyl precursors in a deuterated environment is a cornerstone of the powerful methyl-TROSY technique.
Workflow for Protein Labeling with L-ALANINE (2-D,)
The following diagram outlines the general workflow for producing a protein selectively labeled with L-ALANINE (2-D,) in a deuterated background using an E. coli expression system.
Caption: General workflow for protein expression and labeling with L-ALANINE (2-D,).
Protocol 1: Expression of a Protein with L-ALANINE (2-D,) in a Deuterated Background
This protocol provides a generalized method for expressing a protein in E. coli with a high level of deuteration, incorporating L-ALANINE (2-D,). It is essential to optimize growth conditions, induction parameters, and precursor concentrations for each specific protein.
Materials:
| Reagent | Typical Concentration/Amount | Purpose |
| M9 Salts (5x) | 200 mL/L | Minimal medium base |
| D₂O (99.9%) | ~1 L | Deuterated solvent |
| ¹⁵NH₄Cl | 1 g/L | ¹⁵N source |
| ¹³C-glucose | 2 g/L | ¹³C source |
| L-ALANINE (2-D,) | 50-100 mg/L | Specific deuterated amino acid |
| Other protonated amino acid precursors (for methyl-TROSY) | Varies | To introduce protonated methyl groups |
| Trace metals solution | 1 mL/L | Essential micronutrients |
| Thiamine, Biotin | 1 mg/L each | Vitamins for growth |
| IPTG | 0.1 - 1 mM | Inducer for protein expression |
| Antibiotic | Varies | Selection marker |
Step-by-Step Methodology:
-
Pre-culture: Inoculate a single colony of E. coli (e.g., BL21(DE3)) transformed with the plasmid containing your gene of interest into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Adaptation (H₂O): The next day, inoculate 100 mL of M9 minimal medium prepared with H₂O with the overnight culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to minimal medium.
-
Adaptation (D₂O): Harvest the cells from the H₂O-based M9 medium by centrifugation (e.g., 5000 x g for 10 minutes). Resuspend the cell pellet in 1 L of M9 minimal medium prepared with D₂O. This medium should contain ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively, along with other necessary supplements.
-
Growth in D₂O: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. The growth rate will be slower in D₂O.
-
Addition of Precursors: Approximately one hour before induction, add the L-ALANINE (2-D,). If performing a methyl-TROSY experiment, this is also the time to add the protonated precursors for isoleucine, leucine, and valine.
-
Induction: Cool the culture to the desired expression temperature (e.g., 18-25°C). Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Allow the protein to express for 12-24 hours. The optimal time and temperature should be determined empirically for each protein.
-
Harvesting and Purification: Harvest the cells by centrifugation. The subsequent protein purification steps (e.g., lysis, affinity chromatography, size-exclusion chromatography) are protein-specific and should follow established protocols. The final buffer for the NMR sample should be prepared in D₂O.
NMR Spectroscopy with L-ALANINE (2-D,)-Labeled Proteins: The Methyl-TROSY Approach
One of the most powerful applications for proteins labeled with deuterated alanine is methyl-TROSY NMR spectroscopy.[6][11] This technique focuses on the signals from the protonated methyl groups of alanine, isoleucine, leucine, and valine in an otherwise deuterated protein. These methyl groups act as sensitive probes of the protein's structure, dynamics, and interactions. The TROSY effect suppresses the dominant relaxation pathways, resulting in exceptionally sharp and intense signals even for very large macromolecular complexes.[12][13]
Caption: Conceptual overview of a methyl-TROSY experiment.
Protocol 2: A Generic Methyl-TROSY Experiment
This protocol outlines the key steps for acquiring a 2D ¹H-¹³C HMQC or HSQC spectrum optimized with the TROSY principle for a protein sample prepared as described in Protocol 1.
Prerequisites:
-
A properly tuned and calibrated high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is highly recommended.
-
A purified, stable, and concentrated sample of your deuterated and methyl-protonated protein (~100-500 µM) in a suitable NMR buffer (in D₂O).
Step-by-Step Methodology:
-
Sample Loading and Spectrometer Setup:
-
Insert the NMR sample into the spectrometer.
-
Lock onto the deuterium signal from the D₂O solvent.
-
Shim the magnetic field to achieve high homogeneity, aiming for a narrow water signal linewidth.
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Set the sample temperature (e.g., 298 K).
-
-
Pulse Calibration:
-
Calibrate the 90° pulse widths for both ¹H and ¹³C channels. Accurate pulse widths are critical for the efficiency of the magnetization transfers.
-
-
Setting up the 2D Methyl-TROSY Experiment:
-
Load a standard methyl-TROSY pulse sequence (e.g., hsqcetf3gpsi on Bruker systems).
-
Set the spectral widths. For ¹H, a typical width is 12-16 ppm centered around 4.7 ppm. For ¹³C, a width of ~25-30 ppm centered around 15-20 ppm is usually sufficient to cover the methyl region.
-
Set the number of points in the direct (¹H) and indirect (¹³C) dimensions. Typical values are 2048 points in t₂ and 256-512 points in t₁.
-
Set the number of scans per increment. This will depend on the sample concentration and desired signal-to-noise ratio. Start with 8 or 16 scans and adjust as needed.
-
Set the inter-scan delay (d1) to at least 1-1.5 seconds to allow for sufficient relaxation.
-
-
Acquisition and Processing:
-
Start the acquisition. A typical 2D methyl-TROSY experiment can take from a few hours to a day, depending on the sample and desired resolution.
-
After acquisition, process the data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Interpreting the Data: From Spectra to Insights
The resulting 2D ¹H-¹³C methyl-TROSY spectrum will show a series of peaks, where each peak corresponds to a specific alanine, valine, leucine, or isoleucine methyl group in the protein.
-
Spectral Simplicity: Due to the selective labeling, the spectrum is dramatically simplified compared to a fully protonated sample.[8] This makes resonance assignment, the process of linking each peak to a specific atom in the protein sequence, much more tractable.
-
Chemical Shift Perturbations: By comparing the spectra of the protein in its free form and in complex with a ligand, drug molecule, or another protein, one can observe changes in the chemical shifts of specific methyl groups. These "chemical shift perturbations" map the binding interface and provide valuable information about the mode of interaction.[14]
-
Dynamics and Flexibility: The intensities and linewidths of the methyl-TROSY peaks are sensitive to the local dynamics of the protein on a wide range of timescales. Changes in peak intensity can indicate conformational exchange or alterations in flexibility upon ligand binding or mutation.
Conclusion
The use of L-ALANINE (2-D,) in protein NMR spectroscopy, particularly in the context of methyl-TROSY experiments, is a robust and powerful technique for probing the structure and function of large and complex biological systems. By overcoming the traditional size limitations of NMR, this approach provides high-resolution insights that are critical for fundamental biological research and for the rational design of therapeutics. The protocols and principles outlined in this guide serve as a comprehensive starting point for researchers looking to harness the power of selective deuteration to address challenging questions in structural biology.
References
-
AHB Global. DL-Alanine: A bio-based monomer for multi-field applications. (2024-12-25). [Link]
-
Martin, D. W., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Journal of Biomolecular NMR, 76(11-12), 485-502. [Link]
-
Watts, A. (2021). Deuteration can advance NMR to complement structural biology of membranes. YouTube. [Link]
-
Sygnature Discovery. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration. [Link]
-
Oda, Y., et al. (1992). 1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids. Journal of Biomolecular NMR, 2(2), 137-147. [Link]
-
Re-Lusso, S., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(2), 1098-1105. [Link]
-
RCSB PDB. (2021). Methods for Determining Atomic Structures: NMR Spectroscopy. YouTube. [Link]
-
Shih, Y. P., et al. (2021). A simple protocol for the production of highly deuterated proteins for biophysical studies. Biophysical Reports, 1(1), 100004. [Link]
-
Sprangers, R., & Kay, L. E. (2007). Methyl TROSY spectroscopy: a versatile NMR approach to study challenging biological systems. Journal of Biomolecular NMR, 37(3), 163-175. [Link]
-
Gelis, I., et al. (2024). Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT-cell and T-cell receptor protein. Protein Science, 33(4), e4950. [Link]
-
Torres, J., & Arkin, I. T. (2002). C-deuterated alanine: a new label to study membrane protein structure using site-specific infrared dichroism. Biophysical Journal, 82(2), 1014-1020. [Link]
-
Singh, S., et al. (2024). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 29(17), 3989. [Link]
-
Rosen, M. K., et al. (2020). A methyl-TROSY approach for NMR studies of high-molecular-weight DNA with application to the nucleosome core particle. Proceedings of the National Academy of Sciences, 117(21), 11435-11443. [Link]
-
Duke University. Introduction to NMR spectroscopy of proteins. [Link]
-
Xiang, S., et al. (2024). Protein deuteration via algal amino acids to circumvent proton back-exchange for 1H-detected solid-state NMR. Chemical Communications, 60(16), 2167-2170. [Link]
-
Re-Lusso, S., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(2), 1098-1105. [Link]
-
Beshah, K., et al. (1987). Deuterium NMR study of methyl group dynamics in L-alanine. The Journal of Chemical Physics, 86(11), 6030-6037. [Link]
-
Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27, 357-406. [Link]
-
Fernández, C., & Wider, G. (2003). TROSY in NMR studies of the structure and function of large biological macromolecules. Current Opinion in Structural Biology, 13(5), 570-580. [Link]
-
Reif, B. (2021). Deuteration for High-Resolution Detection of Protons in Protein Magic Angle Spinning (MAS) Solid-State NMR. Chemical Reviews, 121(19), 11598-11631. [Link]
-
Power, J. E., et al. (2025). Single-Crystal NMR for 17O in Alanine Enantiomers. ACS Physical Chemistry Au, 5(11), 863-873. [Link]
-
Zerbe, O., et al. (2012). A new labeling method for methyl TROSY NMR spectra of alanine residues. Journal of Biomolecular NMR, 54(1), 51-60. [Link]
-
Marshall, J. R., et al. (2021). Combined biocatalytic reductive amination and deuteration to prepare isotopically labelled amino acids for NMR analysis of large proteins. ChemRxiv. [Link]
-
Marshall, J. R., et al. (2021). ¹H NMR spectra of variously isotopically labelled l-alanine molecules prepared biocatalytically. ResearchGate. [Link]
-
Ollerenshaw, J. E., et al. (2003). Methyl TROSY: explanation and experimental verification. Magnetic Resonance in Chemistry, 41(11), 843-852. [Link]
-
Bitesize Bio. Multidimensional NMR: A Powerful Protein Analysis Tool. [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000028 - L-Alanine. [Link]
-
Gtr.ukri.org. The use of 13CF3 nuclear spin probes to reduce the size limit of NMR spectroscopy. [Link]
-
YouTube. NMR Analysis of Amino Acids. (2018-05-13). [Link]
-
Dunbar, K. L., & Mitchell, C. A. (2022). Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. Biochemistry, 61(9), 816-820. [Link]
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Application Note: High-Fidelity Sample Preparation of L-Alanine for Two-Dimensional (2D) NMR Analysis
Abstract
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive analytical technique for elucidating molecular structure and dynamics. However, the quality of the resulting spectra is critically dependent on the meticulous preparation of the NMR sample. This is particularly true for small, conformationally sensitive molecules like the amino acid L-Alanine. This guide provides a comprehensive, field-proven protocol for preparing high-quality L-Alanine samples tailored for advanced 2D NMR experiments, such as COSY, HSQC, and HMBC. We delve into the critical parameters of solvent selection, concentration optimization, pH control, and the use of internal standards, explaining the scientific rationale behind each step to ensure reproducible, high-resolution results.
Core Principles: The Science Behind an Optimal NMR Sample
Achieving high-resolution 2D NMR spectra requires minimizing spectral artifacts and maximizing signal-to-noise. For L-Alanine, four parameters are paramount: solvent choice, analyte concentration, solution pH, and sample purity.
1.1. Solvent Selection: The Necessity of Deuteration The primary goal in NMR is to observe the signals from the sample, not the solvent. Since ¹H is the most abundant and sensitive NMR nucleus, protonated solvents would generate overwhelmingly large signals that would obscure the analyte's peaks. Therefore, deuterated solvents, in which hydrogen (¹H) is replaced by its isotope deuterium (²H or D), are essential[1]. Deuterium resonates at a completely different frequency, rendering the solvent invisible in a ¹H NMR spectrum.
For L-Alanine, Deuterium Oxide (D₂O) is the solvent of choice due to its ability to dissolve amino acids and its chemical similarity to water, the biological solvent. D₂O also serves a vital function for the spectrometer's hardware; the deuterium signal is used by the instrument to "lock" the magnetic field, providing stability against drifts during the long acquisition times of 2D experiments[1].
1.2. Concentration: Balancing Signal Strength and Spectral Quality The concentration of L-Alanine directly impacts the signal-to-noise ratio (S/N) of the spectrum. While a higher concentration yields a stronger signal, excessively high concentrations can lead to lower resolution due to increased viscosity and potential sample aggregation[2]. For small molecules like L-Alanine (MW: 89.09 g/mol ), a well-defined concentration range is key.
-
For ¹H-¹H homonuclear experiments (e.g., COSY, TOCSY): A concentration of 10-25 mM is typically sufficient.
-
For ¹H-X heteronuclear experiments (e.g., HSQC, HMBC): These experiments detect less sensitive nuclei like ¹³C. Therefore, a higher concentration of 25-50 mM is recommended to achieve adequate S/N within a reasonable timeframe[3][4].
1.3. pH Control: The Critical Factor for Amino Acids L-Alanine is a zwitterionic molecule, meaning it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH)[5]. The protonation state of these groups is highly dependent on the pH of the solution, and this state directly influences the chemical shifts of nearby nuclei[6][7].
-
At low pH (e.g., < 2): Both groups are protonated (-NH₃⁺, -COOH).
-
At neutral pH (e.g., ~6): The molecule exists as a zwitterion (-NH₃⁺, -COO⁻).
-
At high pH (e.g., > 10): Both groups are deprotonated (-NH₂, -COO⁻).
Failing to control the pH will result in broadened peaks or multiple sets of peaks, leading to spectra that are difficult or impossible to interpret. It is crucial to buffer the sample to a stable pH where a single ionic species predominates[6][8]. A pH range of 5-7 is often ideal as it ensures the zwitterionic form is stable and minimizes the rate of proton exchange between the amide protons and the D₂O solvent[6][9].
1.4. Purity and Referencing: Ensuring a Clean and Calibrated Spectrum The sample must be free of any particulate matter (dust, fibers) as this will severely degrade the magnetic field homogeneity, a process known as shimming, resulting in poor spectral resolution[2][10]. Additionally, an internal standard is required for accurate chemical shift referencing. While residual solvent peaks are sometimes used, their chemical shift can be sensitive to temperature and pH. For aqueous samples in D₂O, a dedicated internal standard is essential[10][11]. DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is the gold standard for D₂O, as its primary trimethylsilyl proton signal is defined as 0.0 ppm and is relatively insensitive to pH changes[12][13][14].
Materials and Reagents
| Item | Description / Specification | Purpose |
| Analyte | L-Alanine (≥99% purity) | The molecule of interest. |
| Solvent | Deuterium Oxide (D₂O, 99.9 atom % D) | NMR solvent and lock signal source. |
| Buffer | Sodium Phosphate Buffer (NaPi) | To maintain a stable pH. |
| pH Adjustment | 0.1 M DCl and 0.1 M NaOD in D₂O | For fine-tuning the pD of the sample. |
| Internal Standard | DSS (d6, 98 atom % D) | Chemical shift reference (0.0 ppm). |
| NMR Tubes | 5 mm High-Resolution NMR Tubes | Sample container; quality is crucial for shimming. |
| Filtration | Pasteur pipette, cotton or glass wool | To remove particulate matter. |
| Equipment | Analytical Balance, pH meter (with micro-probe), Vortex mixer, Pipettes | For accurate sample preparation. |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for preparing a final sample volume of 600 µL with a target L-Alanine concentration of 25 mM and a target pD of 6.0.
Step 1: Preparation of Stock Solutions
-
500 mM L-Alanine Stock: Accurately weigh 22.27 mg of L-Alanine and dissolve it in 500 µL of D₂O in a microcentrifuge tube.
-
1 M Sodium Phosphate Buffer Stock (pD 6.0): Prepare a 1 M stock solution of sodium phosphate in D₂O. Adjust the pD to 6.0 using DCl and NaOD. Note: The pH meter reading in D₂O (pD) is approximately 0.4 units higher than the actual H⁺ activity. Calibrate accordingly or add 0.4 to your target pH reading (e.g., read 6.4 on a meter calibrated with H₂O buffers).
-
10 mM DSS Internal Standard Stock: Prepare a 10 mM stock solution of DSS in D₂O.
Step 2: Sample Formulation
-
In a clean microcentrifuge tube, combine the following:
-
30 µL of 500 mM L-Alanine stock.
-
60 µL of 1 M NaPi buffer stock (pD 6.0).
-
60 µL of 10 mM DSS stock.
-
450 µL of D₂O.
-
-
Vortex the solution gently for 15-20 seconds to ensure complete mixing. This yields a final concentration of 25 mM L-Alanine, 100 mM NaPi, and 1 mM DSS.
Step 3: Final pD Verification and Adjustment
-
Using a calibrated micro-pH probe, measure the pD of the final solution.
-
If necessary, adjust the pD to 6.0 ± 0.05 using microliter additions of 0.1 M DCl or 0.1 M NaOD. This step is critical for reproducibility.
Step 4: Filtration and Transfer
-
Tightly pack a small amount of clean cotton or glass wool into the neck of a Pasteur pipette[2].
-
Pre-rinse the filtration pipette with a small amount of pure D₂O to remove any loose fibers[4].
-
Carefully filter the entire ~600 µL sample solution directly into a clean, high-resolution 5 mm NMR tube[2]. This removes any micro-particulates.
-
The final sample volume should result in a column height of approximately 4-5 cm in the tube, which is optimal for most modern spectrometers[4][15].
Step 5: Final Checks
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints[4].
-
Visually inspect the sample against a bright light to ensure it is clear, colorless, and free of any bubbles or solid matter.
Visualization of the Workflow
Caption: Workflow for L-Alanine NMR Sample Preparation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution |
| Broad, poorly resolved peaks | 1. Poor magnetic field shimming due to particulates. 2. Unstable pH / multiple ionic species. 3. Sample concentration too high (viscosity). | 1. Re-filter the sample. Ensure NMR tube is clean and unscratched[10]. 2. Verify the pD and ensure buffer capacity is sufficient. 3. Dilute the sample to a lower concentration. |
| Incorrect chemical shifts | 1. No or improper internal standard used. 2. Significant temperature deviation from standard. | 1. Add a known concentration of DSS. Re-reference the spectrum to the DSS signal at 0.0 ppm. 2. Calibrate the spectrometer's temperature and re-acquire. |
| Missing or very weak signals | 1. Sample concentration is too low. 2. For amide protons, pD may be too high, causing rapid exchange with D₂O. | 1. Prepare a more concentrated sample. 2. Lower the pD to a slightly more acidic value (e.g., 5.0-5.5) to slow proton exchange[9]. |
| Extra, unexpected peaks | 1. Contamination from glassware or reagents. 2. Sample degradation. | 1. Use scrupulously clean glassware. Use high-purity reagents. 2. Prepare a fresh sample and run immediately. |
References
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of Arizona. Small molecule NMR sample preparation. (2023-08-29). [Link]
-
Western University. NMR Sample Preparation. [Link]
-
NMR-Bio. NMR sample preparation guidelines. [Link]
-
University of Pennsylvania Chemistry NMR Facility. Sample preparation and positioning. [Link]
-
University of Ottawa. How to make an NMR sample. [Link]
-
ACS Physical Chemistry Au. Single-Crystal NMR for 17O in Alanine Enantiomers. (2025-11-12). [Link]
-
Biological Magnetic Resonance Bank. pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. [Link]
-
Royal Society Publishing. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. (2023-10-04). [Link]
-
BIPM. qNMR Internal Standard Reference Data (ISRD). (2019-03-14). [Link]
-
National Institutes of Health. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. [Link]
-
National Institutes of Health. L-Alanine | C3H7NO2 | CID 5950 - PubChem. [Link]
-
The Royal Society of Chemistry. Manifesto for the routine use of NMR for the liquid product analysis of aqueous CO2 reduction. [Link]
-
ACS Publications. Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation. (2025-05-12). [Link]
-
Iowa State University. NMR Sample Preparation. (2013-03-19). [Link]
-
Carl ROTH. Deuterated Solvents for NMR. [Link]
-
National Institutes of Health. Optimization of protein samples for NMR using thermal shift assays. [Link]
-
IntechOpen. The Infrared Spectrum of Solid l -Alanine: Influence of pH-Induced Structural Changes. (2025-08-06). [Link]
-
Labinsights. Selection Guide on Deuterated Solvents for NMR. (2025-02-19). [Link]
-
ResearchGate. 1D 1 H NMR spectrum of 65mM GSH in deuterium oxide (D2O) with DSS as the internal standard. [Link]
-
Chemistry Stack Exchange. Why does heavy water have two different solvent peaks with DSS and TSP?. (2022-05-04). [Link]
Sources
- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
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Precision Kinetics: Experimental Design for Kinetic Isotope Effect (KIE) Studies
Application Note: AN-KIE-2025
Executive Summary
The Kinetic Isotope Effect (KIE) is a quantum mechanical phenomenon where the substitution of an atom with its heavier isotope (typically Deuterium for Hydrogen) alters the reaction rate.[1][2][3][4][5][6][7] In drug development, KIE is not merely a theoretical curiosity; it is a critical tool for two distinct objectives:
-
Mechanistic Elucidation: Identifying the Rate-Determining Step (RLS) in enzymatic catalysis.
-
Metabolic Stabilization: Engineering "Deuterium Switch" drugs (e.g., Deutetrabenazine) to extend half-life by slowing CYP450-mediated clearance.
This guide moves beyond textbook definitions to provide a rigorous, field-proven experimental framework for measuring KIEs with high precision, focusing on the two dominant methodologies: Non-Competitive (Direct) and Competitive (Internal) assays.
Theoretical Framework & Experimental Strategy
The Mechanistic Basis
The fundamental premise of KIE relies on the zero-point energy difference between C-H and C-D bonds.[6] Because deuterium is heavier, the C-D bond has a lower vibrational ground state, requiring more activation energy to reach the transition state.[6]
-
Primary KIE (
): Occurs when the C-H/C-D bond is broken during the rate-limiting step. This confirms that metabolic cleavage at this specific site drives the overall clearance rate. -
Secondary KIE (
): Occurs when the isotopic bond is not broken but undergoes a hybridization change (e.g., to ). -
Masked KIE: If other steps (product release, enzyme conformational change) are slower than bond breaking, the observed KIE will be suppressed (approaching 1.0), even if the chemical step involves bond cleavage.
Decision Matrix: Choosing the Right Protocol
Selecting the correct experimental design is the first step in ensuring data integrity.
Figure 1: Strategic Decision Tree for KIE Method Selection. Use Protocol A for general stability assessment and Protocol B for precise mechanistic determination.
Protocol A: Non-Competitive (Direct) Kinetics
Best for: Rapid screening of deuterated analogs to assess metabolic stability improvements.
Principle
This method involves running two parallel reactions: one with the proteo-substrate (H) and one with the deutero-substrate (D). The rates (
Materials
-
Enzyme System: Human Liver Microsomes (HLM) or Recombinant CYP450s.
-
Substrates: Unlabeled Drug (H) and Deuterated Analog (D) (>98% isotopic purity required).
-
Cofactor: NADPH regenerating system.
Step-by-Step Methodology
-
Preparation: Prepare a master mix of microsomal protein (0.5 mg/mL final) in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Aliquot master mix into two sets of tubes (Set H and Set D). Pre-warm to 37°C for 5 minutes.
-
Initiation:
-
Add Substrate H to Set H (1 µM final).
-
Add Substrate D to Set D (1 µM final).
-
Critical: Initiate reaction by adding NADPH (1 mM final).
-
-
Sampling: At defined time points (e.g., 0, 5, 10, 20, 30, 60 min), remove aliquots and quench immediately in ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge to pellet protein. Analyze supernatant via LC-MS/MS.
-
Calculation:
-
Plot
vs. Time. -
Slope =
. - .[1]
-
Validation Check
-
Error Propagation: Since H and D are in separate tubes, pipetting errors and temperature fluctuations are additive. This method is unreliable for KIE < 1.5.
Protocol B: Competitive (Internal Competition)
Best for: High-precision mechanistic studies and measuring small KIEs.[4]
Principle
Both H and D substrates are mixed in the same reaction vessel. They compete for the same enzyme active sites.[] The KIE is determined by the change in the ratio of H/D over time.[1] This cancels out pipetting errors, temperature variations, and enzyme concentration differences.
Experimental Workflow
Figure 2: Workflow for Competitive KIE Experiments. The critical step is the simultaneous incubation of isotopologues.
Step-by-Step Methodology
-
Substrate Mixture: Prepare a stock solution containing an equimolar (1:1) mixture of Substrate H and Substrate D.
-
Note: The exact ratio doesn't need to be 1.00, but it must be precisely measured at
.
-
-
Reaction: Incubate the mixture with the enzyme system (HLM/CYP) at 37°C.
-
Sampling: Take samples at
(before NADPH addition) and at time points representing ~20-50% conversion.-
Caution: Do not run to 100% conversion; the ratio becomes unmeasurable.
-
-
Analysis (LC-MS/MS):
-
Use a high-resolution mass spectrometer (HRMS) or triple quad.
-
Monitor the specific mass transitions for H (
) and D ( ). -
Ensure the mass difference (
) is sufficient to avoid isotopic overlap (M+1 natural abundance interference).
-
Data Analysis & Self-Validation
The competitive method relies on the mathematical relationship between the fraction of conversion (
The Northrop Equation:
Where:
- = Fraction of total substrate consumed (measured by internal standard or absolute area).
-
= Ratio of
at time 0. -
= Ratio of
at time .
Self-Validating Step:
If
Data Interpretation & Troubleshooting
Comparative Data Table
| Feature | Non-Competitive (Protocol A) | Competitive (Protocol B) |
| Precision | Low (± 10-20%) | High (± 1-2%) |
| Systematic Error | High (Pipetting/Temp) | Negligible (Internal cancellation) |
| Substrate Req. | Pure H and Pure D | Mixture (can be synthesized together) |
| Primary Output | Absolute Clearance ( | Intrinsic Isotope Effect ( |
| Use Case | Drug Candidate Screening | Mechanism of Action / RLS ID |
Common Pitfalls
-
Metabolic Switching: Deuterating one site may force the enzyme to metabolize a different, non-deuterated site.
-
Detection: Look for new metabolites in the D-incubation that are absent in the H-incubation.
-
-
Isotopic Impurity: If the D-substrate is only 90% deuterated, the "H" impurity will skew the competitive ratio.
-
Correction: Use substrates with >98 atom % D.
-
-
Exchanging Hydrogens: Ensure the label is on a non-exchangeable carbon (C-D), not N-D or O-D, which exchange with solvent water.
References
-
Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(7), 4857–4963. Link
-
Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Biological Chemistry. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
-
Kurz, L. C. (2005). Kinetic Isotope Effects in Enzyme Catalysis. Methods in Enzymology, 308, 142-172. Link
-
Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Combination of L-Alanine-2-d₁ with Other Isotopic Labels
Abstract
Isotopic labeling is a powerful technique for elucidating metabolic pathways, quantifying fluxes, and understanding drug metabolism.[1][2] L-Alanine, a central metabolite, serves as an exceptional probe. The specific incorporation of a deuterium atom at the C2 position (L-Alanine-2-d₁) offers unique advantages, primarily through the kinetic isotope effect (KIE), which can alter metabolic rates.[3][4] This guide provides an in-depth exploration of the principles and protocols for combining L-Alanine-2-d₁ with other stable isotopes, such as ¹³C and ¹⁵N, to create sophisticated tools for advanced research in metabolomics, drug development, and structural biology. We will detail the causality behind experimental design and provide robust, self-validating protocols for immediate application.
Core Principles: The Synergy of Multi-Isotope Labeling
The utility of combining isotopic labels stems from the ability to track different atoms within a molecule simultaneously and to leverage the unique physical properties of each isotope.
-
Deuterium (²H or D): The Metabolic Brake: The bond between carbon and deuterium (C-D) is significantly stronger than the carbon-hydrogen (C-H) bond.[3] This difference requires more energy to break, often slowing down enzymatic reactions where C-H bond cleavage is the rate-limiting step. This phenomenon, the kinetic isotope effect, makes deuterium labeling an invaluable tool for:
-
Slowing Metabolism: Reducing the rate of metabolic degradation at specific sites in a drug molecule can improve its pharmacokinetic profile, potentially leading to lower required dosages and fewer side effects.[3][4]
-
Probing Reaction Mechanisms: Observing changes in reaction rates upon deuteration helps identify rate-determining steps in a metabolic pathway.
-
-
Carbon-13 (¹³C): The Carbon Tracer: As a stable isotope of carbon, ¹³C is an ideal tracer for following the carbon backbone of molecules through metabolic networks.[5][6] It is primarily detected by mass spectrometry (MS), which distinguishes molecules based on their mass-to-charge ratio.[2] Incorporating ¹³C results in a predictable mass shift, allowing researchers to trace the fate of carbon atoms from a precursor like L-alanine into downstream metabolites.
-
Nitrogen-15 (¹⁵N): The Nitrogen Tracer: Similar to ¹³C, ¹⁵N is a stable isotope used to track the flow of nitrogen atoms, which is crucial for studying amino acid metabolism and protein synthesis.[7] Both ¹³C and ¹⁵N are essential for Nuclear Magnetic Resonance (NMR) spectroscopy, as they possess a nuclear spin that allows for structural and dynamic studies of macromolecules like proteins.[8]
Combining L-Alanine-2-d₁ with ¹³C and/or ¹⁵N labels creates a multi-faceted probe. The deuterium provides information on reaction kinetics at the C2 position, while the ¹³C and ¹⁵N labels report on the global fate of the alanine molecule's carbon and nitrogen atoms.
Key Applications and Experimental Strategies
The choice of isotopic combination is dictated by the research question. Below are key applications with recommended labeling strategies.
Application 1: Metabolic Flux Analysis (MFA)
MFA quantifies the rates (fluxes) of reactions within a metabolic network.[5] Using stable isotope tracers provides the necessary data to constrain computational flux models.[9][10]
-
Scientific Rationale: L-Alanine is readily converted to pyruvate, a central node in metabolism. By using L-Alanine labeled with both ²H and ¹³C (e.g., L-Alanine-2-d₁, 3-¹³C), researchers can simultaneously probe the kinetics of the alanine transaminase reaction and trace the ¹³C label through pyruvate into the TCA cycle, gluconeogenesis, or fatty acid synthesis. This dual-labeling approach provides richer data and more robust constraints for flux calculations than a single label alone.[11]
-
Recommended Label: L-Alanine-2-d₁, 3-¹³C or L-Alanine-2-d₁, ¹³C₃, ¹⁵N.
Application 2: Drug Metabolism and Pharmacokinetics (ADME)
Deuterium labeling is a well-established strategy to improve a drug's metabolic profile.[3][4] L-Alanine-2-d₁ can be used as a tool to study the metabolism of alanine-containing peptides or as a building block in the synthesis of more complex deuterated molecules.
-
Scientific Rationale: By replacing a hydrogen atom at a metabolically vulnerable site with deuterium, the rate of enzymatic degradation can be slowed, enhancing the drug's half-life.[3] L-Alanine-2-d₁ can also be used simply as a tracer. When co-administered with its non-deuterated counterpart, the ratio of deuterated to non-deuterated metabolites, measured by mass spectrometry, provides a precise quantification of metabolic turnover.[12]
-
Recommended Label: L-Alanine-2-d₁ (for kinetic studies) or as a building block for more complex deuterated compounds.
Application 3: Protein NMR Spectroscopy
NMR is a powerful tool for studying protein structure and dynamics at atomic resolution.[13][14] However, for large proteins (>25 kDa), spectra become overly complex and crowded.[8]
-
Scientific Rationale: A common strategy is to express the protein in a highly deuterated environment to simplify ¹H NMR spectra. Specific amino acids are then added back with ¹H and ¹³C labels at specific positions, such as methyl groups.[15][16] Using L-Alanine with a ¹³C-labeled methyl group (C3) and a deuterium at the C2 position ([3-¹³C, 2-d₁]-L-alanine) on a deuterated protein background provides a clean NMR signal from the alanine methyl group.[17] The deuterium at the C2 position helps to reduce spectral overlap and improve relaxation properties, leading to sharper signals and higher quality data for structural and dynamic analysis.[16]
-
Recommended Label: [3-¹³C, 2-d₁]-L-Alanine combined with uniform ¹⁵N labeling and general deuteration of the protein.
Data Summary: Isotopic Combinations of L-Alanine
| Isotopic Label Combination | Primary Analytical Technique(s) | Key Application Area | Scientific Rationale |
| L-Alanine-2-d₁ | Mass Spectrometry (MS) | Drug Metabolism (ADME), Mechanistic Studies | Utilizes the Kinetic Isotope Effect (KIE) to slow metabolism at the C2 position.[3][4] |
| L-Alanine-1-¹³C | MS, ¹³C NMR | Metabolic Flux Analysis (MFA) | Traces the carboxyl carbon; useful for studying decarboxylation reactions.[18] |
| L-Alanine-¹³C₃, ¹⁵N | MS, ¹³C/¹⁵N NMR | MFA, Protein Synthesis, Structural Biology | Uniformly labels the entire molecule to track carbon and nitrogen backbones simultaneously.[13] |
| L-Alanine-2-d₁, 3-¹³C | MS, ¹³C NMR | Advanced MFA, Protein NMR | Combines kinetic information (from ²H) with carbon tracing (from ¹³C) for more constrained flux models or specific NMR probes.[14] |
Experimental Workflows & Protocols
The following protocols provide a framework for conducting isotope tracing experiments. They should be optimized for specific cell lines and experimental goals.
Workflow Overview: From Labeling to Analysis
Caption: General workflow for stable isotope tracing experiments.
Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells
This protocol is designed for tracing alanine metabolism in cell culture for subsequent MS-based analysis.
Materials:
-
Adherent cells (e.g., HeLa, A549) in culture plates.
-
Standard cell culture medium (e.g., DMEM) lacking L-Alanine.
-
Isotopically labeled L-Alanine (e.g., L-Alanine-2-d₁; ensure high isotopic purity, ≥98 atom %).[19]
-
Phosphate-buffered saline (PBS), ice-cold.
-
Methanol, HPLC-grade, cooled to -80°C.
-
Liquid nitrogen.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow until they reach ~80% confluency. This ensures active metabolism.
-
Media Preparation: Prepare the 'labeling medium' by supplementing alanine-free DMEM with the desired concentration of labeled L-Alanine (e.g., 200 µM L-Alanine-2-d₁, 3-¹³C). Ensure complete dissolution.
-
Initiate Labeling: Aspirate the standard growth medium from the cells. Gently wash the cells once with pre-warmed PBS.
-
Add Labeling Medium: Add 2 mL of the pre-warmed labeling medium to each well. Return the plates to the incubator (37°C, 5% CO₂).[20]
-
Time Course: Incubate the cells for a predetermined duration. For steady-state analysis, this is typically 12-24 hours.[9] For dynamic analysis, shorter time points (e.g., 0, 5, 15, 30, 60 min) are used.
-
Metabolic Quenching: This step is critical to halt enzymatic activity instantly.
-
Remove the plate from the incubator and immediately aspirate the labeling medium.
-
Place the plate on dry ice and wash the cells with 2 mL of ice-cold PBS to remove extracellular label.
-
Aspirate the PBS and immediately add 1 mL of -80°C 80% methanol/water solution. Alternatively, flash-freeze the cell monolayer in liquid nitrogen.[21]
-
-
Cell Harvesting:
-
Scrape the frozen cells in the methanol solution using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Storage: Collect the supernatant, which contains the polar metabolites. Store at -80°C until analysis.
Self-Validation & Controls:
-
Zero Time Point (T=0): Harvest one plate of cells immediately after adding the labeling medium to measure background levels and ensure no artificial labeling occurred during quenching.
-
Unlabeled Control: Culture one plate in parallel with standard, unlabeled L-Alanine to provide a baseline for natural isotopic abundance.
Protocol 2: Analysis of Labeled Metabolites by LC-MS
This protocol outlines the analysis of the extracted metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap.
Procedure:
-
Sample Preparation: Dry the metabolite extract from Protocol 1 under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried pellet in a suitable volume (e.g., 50 µL) of injection solvent (e.g., 50:50 methanol:water).
-
Chromatography: Separate the metabolites using an appropriate HPLC method. For polar metabolites like amino acids, HILIC (Hydrophilic Interaction Liquid Chromatography) is often the preferred method.
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode for organic acids and positive ion mode for amino acids.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 70-1000 m/z) to detect all potential isotopologues.
-
The high resolution is critical to separate isobaric compounds and accurately determine mass.[22]
-
-
Data Analysis:
-
Identify the peak corresponding to alanine and its downstream metabolites based on accurate mass and retention time.
-
Extract the ion chromatograms for each expected isotopologue (e.g., M+0, M+1, M+2, etc.). For L-Alanine-2-d₁, 3-¹³C, the fully labeled molecule will appear at M+2 (M+1 for ²H, M+1 for ¹³C).
-
Correct the raw intensity data for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N) using established algorithms.
-
Calculate the fractional enrichment for each metabolite to determine the extent of label incorporation.
-
Visualization of Key Metabolic Pathways
Understanding the metabolic fate of L-Alanine is key to interpreting labeling data.
Caption: Metabolic fate of L-Alanine-2-d₁, 3-¹³C in central carbon metabolism.
Interpretation: The diagram shows that the transamination of labeled alanine produces labeled pyruvate. The deuterium on C2 is retained unless it proceeds through a reaction involving C-H bond cleavage at that position. The ¹³C label on C3 becomes the C3 of pyruvate. When pyruvate is converted to Acetyl-CoA by Pyruvate Dehydrogenase (PDH), the deuterium is lost, but the ¹³C label is retained and enters the TCA cycle. This differential tracking of isotopes is what makes this approach so powerful.[8]
Conclusion and Future Directions
The strategic combination of L-Alanine-2-d₁ with other stable isotopes like ¹³C and ¹⁵N provides a sophisticated and powerful toolset for modern biological research. This multi-isotope approach allows for the simultaneous investigation of reaction kinetics, metabolic fluxes, and molecular structure. By carefully designing experiments and employing robust analytical protocols, researchers can gain unprecedented insights into the complex and dynamic nature of biological systems. Future applications will likely involve combining these techniques with spatial metabolomics to understand metabolic heterogeneity in tissues and integrating the data into multi-omics systems biology models.[23]
References
-
Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. [Link]
-
Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]
-
Török, B., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D₂O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 529. [Link]
-
Metabolon. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. [Link]
-
Takano, Y., et al. (2010). Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. In N. Ohkouchi, I. Tayasu, & K. Koba (Eds.), Earth, Life, and Isotopes. Kyoto University Press. [Link]
-
Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics [Video]. YouTube. [Link]
-
Pirvu, V., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22, 623–642. [Link]
-
Rabinowitz, J. D., & White, E. (2010). Autophagy and metabolism. Science, 330(6009), 1344-1348. [Link]
-
Pirvu, V., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
Young, J. D. (2019). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology, 55, 62-68. [Link]
-
Takano, Y., et al. (2009). Compound-Specific Nitrogen Isotope Analysis of d-Alanine, l-Alanine, and Valine: Application of Diastereomer Separation to δ¹⁵N and Microbial Peptidoglycan Studies. Analytical Chemistry, 81(18), 7758-7765. [Link]
-
Gunter, T. E., & Gunter, K. K. (2009). Isotope Labeling in Mammalian Cells. Current Protocols in Cell Biology, Chapter 7, Unit 7.7. [Link]
-
McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. [Link]
-
Wikipedia. (n.d.). Isotopic labeling. [Link]
-
Eurisotop. (n.d.). Isotope Labeling of Alanine Methyl Groups on a Deuterated Background for NMR Studies of High-Molecular-Weight Proteins. [Link]
-
Mitra, A. K., et al. (1983). ¹³C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research, 22(4), 502-508. [Link]
-
Buescher, J. M., et al. (2015). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 87(11), 5434-5441. [Link]
-
Williamson, R. A., & Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1289-1300. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra showing the conversion of L-alanine to D-alanine. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of variously isotopically labelled L-alanine molecules. [Link]
-
ResearchGate. (n.d.). Steps in stable-isotope metabolomics analysis. [Link]
-
Al-Hussain, S. A., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Current Medicinal Chemistry, 32. [Link]
-
ResearchGate. (n.d.). 27878 PDFs | Review articles in ISOTOPE LABELING. [Link]
-
Opella, S. J., & Marassi, F. M. (2013). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Methods in Molecular Biology, 992, 143-160. [Link]
-
Cross, J. R. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology, 1928, 235-246. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
-
Seale, L. A., & Hollenbeck, T. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics and Proteomics, 7(5), 356-364. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Alanine at BMRB. [Link]
Sources
- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. isotope.com [isotope.com]
- 7. jamstec.go.jp [jamstec.go.jp]
- 8. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. isotope.com [isotope.com]
- 14. isotope.com [isotope.com]
- 15. isotope.com [isotope.com]
- 16. ukisotope.com [ukisotope.com]
- 17. eurisotop.com [eurisotop.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. L -Alanine-2-d D = 98atom , = 98 CP 21386-65-2 [sigmaaldrich.com]
- 20. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
resolving overlapping peaks in NMR with deuterated alanine
Executive Summary
In large protein systems (>30 kDa), the methyl region (0.8 – 1.5 ppm) is often a spectral graveyard where valuable structural data is lost to overlap. Alanine
Module 1: Diagnostic & Strategy Selection
Q: My methyl region is a blob. How do I decide which alanine deuteration strategy to use?
A: The choice depends on what you need to see. Use the decision matrix below to select your protocol.
Protocol A (The Ghosting Protocol): You are studying Valine, Leucine, or Threonine residues, but they are buried under a massive Alanine background. You want Alanine to be invisible. Protocol B (The Beacon Protocol): You need structural data on the Alanine residues themselves, but they are too broad or overlapped to assign. You need to sharpen them using the Methyl-TROSY effect.
Figure 1: Decision matrix for selecting the appropriate isotope labeling scheme based on spectral objectives.
Module 2: The "Beacon" Protocol (Ala-Methyl TROSY)
Q: I need to assign Alanine methyls in a 60 kDa protein. Simply adding protonated Alanine results in broad lines. How do I fix this?
A: You must utilize the Methyl-TROSY effect. Standard protonated alanine (
The Solution: Use 3-[
Q: I added labeled Alanine to my media, but now I see weak signals in Valine and Leucine. What happened?
A: You are a victim of Metabolic Scrambling .
-
Mechanism: E. coli contains highly active alanine transaminases (e.g., Alr, DadX). Exogenous Alanine is rapidly converted to Pyruvate. Pyruvate is the metabolic precursor for Valine, Leucine, and Isoleucine. Thus, your expensive Alanine label "leaks" into the ILV region.
The Fix: The "Short-Circuit" Method Do not rely solely on auxotrophic strains. Instead, dilute the scrambled pool by flooding the ILV pathways with unlabeled (or differently labeled) precursors.
Experimental Protocol: Scramble-Free Ala Labeling
-
Base Medium: M9 Minimal Media prepared with 99.9%
. -
Carbon Source: 2 g/L [
H, C]-Glucose (to deuterate the backbone). -
The "Short-Circuit" Cocktail (Add 1 hour prior to induction):
-
Target: 3-[
C], 2-[ H]-L-Alanine (100 mg/L). -
Blocker 1:
-ketoisovalerate (sodium salt, deuterated or natural abundance depending on goal) (100 mg/L). Prevents scrambling to Val/Leu. -
Blocker 2:
-ketobutyrate (sodium salt) (50 mg/L). Prevents scrambling to Ile. -
Blocker 3: Succinate-d4 (2 g/L).[1] Supports TCA cycle without diluting the label.
-
Why this works: The bacteria prefer the "ready-made" keto-acids for synthesizing Val/Leu/Ile over synthesizing them de novo from the (scrambled) Pyruvate derived from your labeled Alanine.
Figure 2: The "Short-Circuit" mechanism. Adding exogenous keto-acids (Green) outcompetes the scrambled pathway (Red), ensuring the label stays on Alanine.
Module 3: The "Ghosting" Protocol (Reverse Labeling)
Q: I am studying a protein-ligand interaction. The ligand binds near a Threonine, but the Threonine signal is buried under a massive Alanine peak. How do I remove the Alanine?
A: Use Reverse Labeling . Instead of trying to shift the peaks, you simply erase the Alanine signal.
Protocol:
-
Expression System: E. coli in
minimal media.[1] -
Labeling: Use [
H, C]-Glucose (uniform labeling) to protonate the protein. -
The Ghosting Agent: Add d4-Alanine (perdeuterated) at 0.5 - 1.0 g/L to the media.
-
Mechanism: The cell will uptake the exogenous d4-Alanine rather than synthesizing protonated Alanine.
-
Result: The protein is ~95% protonated, except for Alanine residues, which are deuterated and therefore NMR-silent in
H-detected experiments. The "blob" at 1.4 ppm disappears, revealing the Threonine or Valine peaks underneath.
Module 4: Data Interpretation & Troubleshooting
Q: I see "ghost" peaks near my Alanines that look like phase errors. What are they?
A: These are likely Isotope Shifts .
If your deuteration is incomplete (e.g., you have a mix of 2-[
-
Check: Ensure your 2-[
H] enrichment is >98%. -
Fix: Increase the concentration of the labeled precursor or shorten induction times to prevent metabolic dilution.
Q: Can I use this for solid-state NMR? A: Yes. In fact, deuterated alanine (specifically removing protons) is critical in solid-state NMR to reduce the strong proton dipolar network, allowing for higher resolution proton-detected experiments (e.g., at fast MAS frequencies >60 kHz).
Comparison of Labeling Outcomes
| Feature | Standard Protonated Ala | 3-[ | d4-Ala (Ghosting) |
| Spectral Region | 1.2 - 1.6 ppm | 1.2 - 1.6 ppm | Silent |
| Linewidth | Broad (>30 Hz) | Sharp (<10 Hz) | N/A |
| Relaxation Mechanism | Dipolar ( | Dipolar ( | N/A |
| Best For | Small Proteins (<20 kDa) | Large Proteins (>40 kDa) | Unmasking other residues |
| Cost | Low | High | Moderate |
References
-
Tugarinov, V., et al. (2006). Isotope labeling of alanine methyl groups on a deuterated background for NMR studies of high-molecular-weight proteins.[1][2] Journal of Biomolecular NMR.[1][3]
-
Ayala, I., et al. (2009). An efficient protocol for the complete incorporation of methyl-protonated alanine in perdeuterated protein.[1] Journal of Biomolecular NMR.[1][3]
-
Godoy-Ruiz, R., et al. (2010).[1] Alanine methyl groups as NMR probes of molecular structure and dynamics in high-molecular-weight proteins.[1][2][4] Journal of the American Chemical Society.[1]
-
Kerfah, R., et al. (2015).[3][5][6][7] CH3-specific NMR assignment of alanine, isoleucine, leucine and valine methyl groups in high molecular weight proteins using a single sample. Journal of Biomolecular NMR.[1][3]
-
Isaacson, R.L., et al. (2007). Scramble-free production of alanine-labeled proteins for methyl-TROSY NMR. Journal of the American Chemical Society.[1]
Sources
- 1. ukisotope.com [ukisotope.com]
- 2. isotope.com [isotope.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
Technical Support Center: Metabolic Quenching & Extraction
Topic: Optimizing Quenching Protocols for Metabolic Tracing Ticket ID: MET-TRC-001 Status: Open Assigned Specialist: Senior Application Scientist, Metabolomics Division
Core Directive: The "Time is the Enemy" Principle
Welcome to the Metabolomics Technical Support Center. If you are reading this, you likely understand that in metabolic flux analysis (MFA), time is a contaminant .
Metabolic turnover rates for high-energy intermediates (e.g., ATP, Glucose-6-Phosphate) occur on the order of seconds .[1] A delay of 5 seconds during sample harvesting can alter the ATP/ADP ratio by >50%, artificially inflating the "energy stress" signature of your sample.
This guide replaces generic "standard operating procedures" with optimized, causality-driven protocols designed to freeze metabolic time instantaneously.
Module A: Adherent Cell Lines
The Dilemma: To Wash or Not to Wash?
The most common failure point in adherent cell metabolomics is the washing step.
-
Traditional Logic: Wash cells with PBS to remove extracellular media (which contains high glucose/glutamine).
-
Metabolomic Reality: Washing with cold PBS causes "cold shock," leading to rapid leakage of intracellular metabolites before quenching.[1] Washing with warm PBS maintains metabolism, altering the metabolic state during the wash.
Optimized Protocol: Direct Quench (No-Wash)
Recommended for: 13C-Flux analysis where intracellular-to-extracellular ratios are high.
-
Preparation: Pre-cool 80% Methanol (or 40:40:20 ACN:MeOH:H2O) to -80°C on dry ice.
-
Aspiration: Tilt the culture dish. Aspirate media completely within <2 seconds .
-
Critical: Do not touch the cell monolayer. Residual media (<10 µL) is mathematically negligible compared to the leakage risk of washing.
-
-
Quenching: Immediately pour the -80°C solvent directly onto the cells.
-
Extraction: Scrape cells in the solvent on dry ice. Transfer to a pre-cooled tube.
Visual Workflow: Adherent Cell Decision Matrix
Caption: Decision matrix for adherent cells. Path A (Direct Quench) is preferred to prevent metabolite leakage caused by washing steps.
Module B: Suspension Cultures
The Dilemma: Centrifugation Speed vs. Separation
Do NOT use centrifugation to harvest suspension cells for metabolomics. Even a "fast" spin (1 min) is an eternity for glycolysis intermediates. The pellet will become hypoxic and nutrient-deprived, distorting the data.
Optimized Protocol: Fast Filtration
Reference: This method is adapted from the Rabinowitz Lab protocols [1].
Equipment: Vacuum manifold, Nylon membrane filters (0.45 µm).
-
Sampling: Pipette culture directly onto the filter. Media passes through instantly.
-
Quenching: Immediately (within 1 second) transfer the filter membrane—cells and all—into a dish containing -20°C Extraction Solvent .
-
Note: The filter dissolves or sits in the solvent; cells are extracted off the membrane.
-
-
Total Time: <10 seconds from incubator to quench.
Visual Workflow: Fast Filtration Apparatus
Caption: The Fast Filtration workflow ensures cells are quenched before hypoxia or nutrient deprivation induces metabolic artifacts.
Module C: Solvent Chemistry & Acidic Quenching
The choice of solvent determines extraction efficiency and stability.
The "Gold Standard" (80% Methanol) is sufficient for general profiling but may fail to stop enzymatic activity completely for specific pathways.
The "Platinum Standard" (Acidic Acetonitrile/Methanol) Source: Lu et al. (2017) [2] For high-energy phosphates (ATP/GTP) and to prevent the interconversion of metabolites (e.g., 3-PG converting to PEP during quenching), use an acidic solvent.
Solvent Recipe:
Critical Step: You must neutralize the extract with 15% Ammonium Bicarbonate (NH4HCO3) before LC-MS analysis to prevent acid-hydrolysis of metabolites during storage.
Solvent Comparison Table
| Feature | 80% Methanol (Cold) | Acidic ACN:MeOH:H2O |
| Target Class | General polar metabolites | High-energy phosphates (ATP, NADH) |
| Enzyme Inhibition | Good | Excellent (Acid denatures enzymes) |
| Protein Precipitation | Moderate | High (Cleaner matrix) |
| Risk Factor | Some enzymatic residual activity | Requires neutralization step |
| Temperature | -80°C | -20°C to -40°C |
Troubleshooting & FAQs
Q: My ATP/ADP ratio is consistently low (< 2.0). Is my cell health poor? A: Likely not. This is a classic symptom of slow quenching .
-
Diagnosis: ATP hydrolyzes to ADP in seconds if the cells experience stress during harvest.
-
Fix: If using adherent cells, ensure the -80°C solvent hits the plate immediately after aspiration. If using suspension, switch from centrifugation to fast filtration.[1]
Q: I see high variability in polar metabolites between replicates. A: Check your "washing" technique.
-
Diagnosis: Inconsistent washing volumes or times lead to variable leakage of intracellular metabolites.
-
Fix: Switch to the Direct Quench (No-Wash) method described in Module A. Normalize data by protein content or cell count after extraction (using a parallel plate).
Q: Can I use Liquid Nitrogen (LN2) to quench cells directly? A: Use with caution.
-
Risk:[1] Pouring LN2 directly on cells can cause the "Leidenfrost effect" (vapor barrier), insulating cells from the cold. It can also crack plastic culture plates.
-
Better Approach: Use -80°C organic solvents (Methanol), which have better thermal contact and simultaneously start the extraction.
References
-
Lu, W., et al. (2017).[1] Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. [Link]
-
Dietmair, S., et al. (2010). Metabolite profiling of CHO cells: molecular reflections of cell culture performance. Biotechnology and Bioengineering. [Link]
-
Sellick, C. A., et al. (2011). Effective quenching processes for physiologically valid metabolite profiling of suspension cultured mammalian cells. Analytical Chemistry. [Link]
-
Yuan, M., et al. (2012). Guidelines for the broad-spectrum profiling of polar metabolites in cultured mammalian cells. Nature Protocols. [Link]
Sources
Technical Support Center: Optimization of L-Alanine (2-D) Labeling
Subject: Improving Protein Yield and Isotopic Incorporation of L-Alanine (2-D) Applicable For: Solution NMR (Relaxation studies, Methyl-TROSY), Metabolic Flux Analysis Audience: Senior Scientists, NMR Spectroscopists, Structural Biologists
Core Technical Overview
L-Alanine labeled at the alpha-carbon (2-D or
However, users frequently encounter two distinct failure modes:
-
Metabolic Scrambling (Label Loss): The deuterium at the C2 position is chemically labile in cellular environments, exchanging with solvent protons (H
O) even if the alanine molecule itself is not degraded. -
Low Protein Yield: The "Deuterium Isotope Effect" and nutritional stress in minimal media can arrest bacterial growth.
This guide provides an optimized workflow to maximize both biomass and isotopic integrity .
The Mechanism of Failure: Why You Lose the Label
To solve low labeling efficiency, you must understand the PLP-Dependent Transaminase Trap .
Unlike side-chain labeling, the alpha-deuteron is directly involved in the catalytic mechanism of transaminases (e.g., AvtA) and racemases (Alr, DadX). When L-Alanine enters the active site of these enzymes, it forms a Schiff base with Pyridoxal-5'-Phosphate (PLP). The abstraction of the alpha-proton (or deuteron) is the first step of this reaction.
Crucial Insight: This reaction is reversible.[1] Even if the alanine is not converted to pyruvate, the enzyme can bind L-Ala(2-D), remove the Deuterium, pick up a Proton from the solvent, and release L-Ala(2-H). Your label is lost to the solvent without the amino acid being consumed.
Visualization: The Transaminase Trap
The following diagram illustrates the leakage pathway that must be outpaced by protein synthesis.
Caption: The "Transaminase Trap" shows how the alpha-deuteron (2-D) is exchanged for a solvent proton via the PLP-Schiff base intermediate, even without net conversion to pyruvate.
Optimized Protocol: The "Saturation-Boost" Method
This protocol minimizes the time L-Ala(2-D) spends free in the cytosol, reducing exposure to transaminases.
Reagents
-
Strain: BL21(DE3) (Standard) or Alanine Auxotroph (Preferred if available).
-
Media: M9 Minimal Media (Standard recipes often insufficient; see modifications below).
-
Isotope: L-Alanine (2-D), >98% enrichment.
Step-by-Step Workflow
| Phase | Action | Technical Rationale |
| 1. Adaptation | Streak BL21(DE3) on M9 agar plates. Pick a single colony into 5 mL M9 media. Grow overnight. | Do not inoculate M9 directly from LB. Cells must adapt their metabolic machinery to synthesize amino acids (except Ala) before the main culture. |
| 2. Expansion | Inoculate large-scale M9 culture (e.g., 1L). Grow at 37°C until OD | Standard growth phase. No label is present yet to avoid waste. |
| 3. The Boost | CRITICAL STEP: Add L-Alanine (2-D) to a final concentration of 100 mg/L . | High concentration saturates the transaminases ( |
| 4. Wait | Incubate for 10-15 minutes (shaking). | Allows uptake and equilibration of the labeled pool before protein synthesis demands spike. |
| 5. Induction | Add IPTG (0.5 - 1 mM). Lower temperature to 25°C or 30°C . | Lower temperature slows metabolic rates (reducing scrambling) while maintaining protein folding. |
| 6. Harvest | Harvest cells after 3-4 hours maximum. | Do not grow overnight. The longer the induction, the higher the rate of back-exchange (scrambling). |
Troubleshooting Guide (Q&A)
Issue: Low Isotopic Incorporation (<80%)
Q: I added the label, but my NMR spectra show significant protonation at the alpha position. Why?
A: You likely induced for too long or used too little label.
-
Diagnosis: The alpha-proton exchange is time-dependent. In a 16-hour overnight induction, transaminases will process the entire pool of alanine multiple times, replacing the Deuterium with Hydrogen from water.
-
Solution:
-
Shorten Induction: Cap induction at 4 hours.
-
Inhibit Enzymes: If using wild-type E. coli, consider adding Cycloserine (inhibits alanine racemase) alongside the label, though this can be toxic.
-
Switch Strains: Use an auxotrophic strain (e.g., dlr or alr-/dadX- mutants) which cannot synthesize or racemize alanine, forcing the uptake of your label [1].
-
Issue: Poor Protein Yield
Q: My cells stop growing immediately after switching to minimal media.
A: This is "Nutritional Shock," not toxicity from the label.
-
Diagnosis: Direct transfer from LB (rich media) to M9 (minimal) causes a lag phase as cells upregulate biosynthetic pathways.
-
Solution: Use the Adaptation Protocol .
-
LB Plate -> M9 Plate.
-
M9 Plate -> M9 Starter Culture.
-
M9 Starter -> M9 Production Culture.
-
Tip: Supplement M9 with trace metals (Fe, Mg, Ca) and vitamins (Thiamine/B1 is essential for E. coli K-12 derivatives like BL21).
-
Issue: Background Signals in HSQC
Q: I see "ghost" peaks or broad background signals.
A: This often indicates "Metabolic Leakage."
-
Mechanism: If the cell has too much L-Ala(2-D), it may convert the excess into Pyruvate -> Acetyl-CoA -> TCA Cycle. This disperses the deuterium/carbon label into other amino acids (Scrambling).
-
Solution: While less critical for Deuterium (which is silent in 1H-HSQC), if you are using dual-labeled Ala (
, ), this is fatal. Ensure you are using Glucose (unlabeled) as the carbon source in M9 to "wash out" any scrambled label from the metabolic background.
Advanced FAQs
Q: Can I use D
Q: Why use L-Alanine (2-D) instead of uniform
Q: Does the "Isotope Effect" affect the binding of the amino acid to the tRNA synthetase? A: Negligibly. The Deuterium Isotope Effect (DIE) is significant for bond-breaking steps (like the transaminase reaction, actually slowing down the scrambling slightly!), but it does not measurably impact the binding affinity of Alanyl-tRNA synthetase.
Data Summary: Yield vs. Labeling
| Method | Typical Protein Yield (mg/L) | 2-D Incorporation Efficiency | Risk of Scrambling |
| Standard Overnight (WT Strain) | 20 - 40 | < 50% | High |
| Saturation-Boost (4h Induction) | 15 - 30 | 85 - 95% | Low |
| Auxotroph Strain (alr-/dadX-) | 10 - 25 | > 98% | Negligible |
References
-
Goto, N.K. et al. (1999). "Scrambling of the 2-H label in L-alanine labeled proteins expressed in E. coli." Journal of Biomolecular NMR, 13, 369-374.
-
Tugarinov, V. & Kay, L.E. (2004).[2] "An isotope labeling strategy for methyl TROSY spectroscopy." Journal of Biomolecular NMR, 28, 165–172.
-
Cambridge Isotope Laboratories. (2020). "Application Note: Alanine Scrambling in E. coli."
-
Isaacs, F.J. et al. (2011). "Precise manipulation of chromosomes in vivo enables genome-wide codon replacement." Science, 333(6040), 348-353. (Discusses strain engineering for incorporation).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating Mass Spectrometry Data for L-Alanine-d2
For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds is paramount for reliable pharmacokinetic, pharmacodynamic, and metabolic studies. This guide provides an in-depth, experience-driven approach to validating a mass spectrometry (MS) method for L-Alanine-d2, a deuterated form of the non-essential amino acid L-Alanine. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and comparing the liquid chromatography-mass spectrometry (LC-MS) approach with other analytical techniques.
L-Alanine plays a crucial role in glucose metabolism and provides energy for muscle tissue, the brain, and the central nervous system.[1] The use of stable isotope-labeled versions, such as L-Alanine-d2, allows for the differentiation and quantification of exogenous versus endogenous sources of this amino acid, a critical aspect in metabolic research and drug development.[2] However, the unique properties of a small, deuterated molecule necessitate a rigorous and well-designed validation protocol to ensure data integrity.
This guide is structured to provide a comprehensive understanding of the validation process, from initial experimental design to data interpretation and comparison with alternative methods.
Pillar 1: The Foundation of Trustworthy Data - A Comprehensive Validation Protocol
A full bioanalytical method validation is essential to demonstrate that the method is suitable for its intended purpose.[3] This involves a series of experiments to assess the method's performance characteristics. For L-Alanine-d2, a key consideration is the potential for back-exchange of the deuterium atoms, which must be carefully monitored throughout the validation process.
Experimental Workflow for L-Alanine-d2 Validation
The following diagram outlines the key stages of the validation process. Each step is designed to build upon the previous one, creating a self-validating system that ensures the final method is robust and reliable.
Caption: Experimental workflow for L-Alanine-d2 mass spectrometry data validation.
Step-by-Step Methodologies
1. Sample Preparation:
-
Objective: To extract L-Alanine-d2 from the biological matrix (e.g., plasma, urine) and prepare it for LC-MS analysis.
-
Protocol:
-
Thaw biological samples at room temperature.
-
Spike blank matrix with known concentrations of L-Alanine-d2 and an appropriate internal standard (e.g., L-Alanine-d4 or ¹³C₃,¹⁵N-L-Alanine). The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variability in sample processing.[4][5]
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
Causality: Protein precipitation is a common and effective method for removing the bulk of interfering macromolecules. The choice of solvent can influence recovery and the extent of matrix effects.
2. Chromatographic Separation:
-
Objective: To separate L-Alanine-d2 from other endogenous compounds in the sample.
-
Protocol:
-
Employ a suitable liquid chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like amino acids.[6]
-
Develop a gradient elution method using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).
-
-
Causality: Proper chromatographic separation is critical to minimize ion suppression or enhancement from co-eluting matrix components, thereby improving the accuracy and precision of the measurement.
3. Mass Spectrometric Detection:
-
Objective: To selectively detect and quantify L-Alanine-d2.
-
Protocol:
-
Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor and product ion transitions for both L-Alanine-d2 and the internal standard.
-
-
Causality: MRM provides high selectivity and sensitivity by monitoring a specific fragmentation pattern for the analyte of interest, reducing the likelihood of interference from other compounds.[6]
Pillar 2: Quantifying Performance - Key Validation Parameters
The validation process involves assessing several key parameters to ensure the method's reliability. The acceptance criteria are often based on guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9]
| Validation Parameter | Objective | Typical Acceptance Criteria (FDA/EMA) |
| Selectivity | To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[10] | No significant interfering peaks at the retention time of the analyte in blank matrix from at least six different sources. |
| Linearity | To establish the relationship between the instrument response and the concentration of the analyte. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99 is typically desired. |
| Accuracy | To determine the closeness of the measured concentration to the true concentration. | The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ).[8][11] |
| Precision | To assess the degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[8][11] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[7] | Signal-to-noise ratio of at least 5:1, with accuracy and precision within specified limits.[7] |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should not deviate by more than ±15% from the initial concentration. |
| Recovery | To determine the efficiency of the extraction process. | While not having strict acceptance criteria, recovery should be consistent and reproducible. |
Challenges with Deuterated Standards: A critical consideration for L-Alanine-d2 is the potential for hydrogen-deuterium exchange. This can occur during sample storage or preparation, leading to a decrease in the deuterated signal and an increase in the unlabeled signal, ultimately affecting accuracy.[12] It is advisable to store deuterated compounds in cool, dry conditions and avoid acidic or basic solutions to minimize this risk.[12][13]
Pillar 3: A Comparative Analysis of Analytical Methodologies
While LC-MS/MS is a powerful technique for the analysis of L-Alanine-d2, it is essential to understand its performance in the context of other available methods.
Comparison of Analytical Methods for Amino Acid Quantification
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection. | High sensitivity, high selectivity, suitable for complex matrices.[5][14] | Can be affected by matrix effects, requires specialized equipment.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | High resolution, well-established for amino acid analysis.[15] | Requires derivatization to increase volatility, which can introduce variability.[15][16] |
| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Separation by liquid chromatography followed by detection based on light absorption or emission. | Widely available, relatively inexpensive. | Lower sensitivity and selectivity compared to MS, requires derivatization for many amino acids.[17] |
| Ion-Exchange Chromatography (IEC) with Ninhydrin | Separation based on charge followed by post-column derivatization and colorimetric detection. | A traditional and reliable method for amino acid analysis.[18] | Long analysis times, lower throughput.[19] |
Logical Framework for Method Selection
The choice of analytical method depends on the specific requirements of the study. The following diagram illustrates a decision-making process for selecting the most appropriate technique.
Caption: Decision tree for selecting an analytical method for amino acid analysis.
Conclusion
Validating a mass spectrometry method for L-Alanine-d2 requires a meticulous and scientifically sound approach. By following a comprehensive validation protocol, understanding the potential challenges associated with deuterated compounds, and considering the relative merits of different analytical techniques, researchers can ensure the generation of high-quality, reliable data. This guide provides a framework for developing and validating a robust LC-MS/MS method, ultimately contributing to the advancement of research and drug development. Adherence to the principles outlined in regulatory guidelines from bodies like the FDA and EMA is crucial for ensuring the acceptance of data for regulatory submissions.[7][9][20]
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation. (2022, May 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Retrieved from [Link]
-
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. (2021, December 15). Chemical Research in Toxicology. Retrieved from [Link]
-
A Validated Method for the Quantification of Amino Acids in Mammalian Urine. (n.d.). Waters. Retrieved from [Link]
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European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. (2025, August 7). ResearchGate. Retrieved from [Link]
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Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
-
Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. (n.d.). AAFCO. Retrieved from [Link]
-
A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. (2017, December 20). ResearchGate. Retrieved from [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023, April 15). PMC. Retrieved from [Link]
-
IMPACT OF D2O ON PEPTIDIZATION OF L-ALANINE. (2021, December 16). ResearchGate. Retrieved from [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5). PMC. Retrieved from [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]
-
L-Alanine. (n.d.). PubChem. Retrieved from [Link]
-
High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. (2021, December 14). MDPI. Retrieved from [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). European Medicines Agency. Retrieved from [Link]
-
Isotopic labeling-assisted metabolomics using LC–MS. (n.d.). PMC. Retrieved from [Link]
-
Determination of Amino Acids by Different Methods. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical Methods for Amino Acids. (n.d.). SHIMADZU CORPORATION. Retrieved from [Link]
-
Stable Isotope Standards For Mass Spectrometry. (n.d.). Chemie Brunschwig. Retrieved from [Link]
-
Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. (2021, September 7). ACS Publications. Retrieved from [Link]
-
Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria. (2012, January 16). Analyst (RSC Publishing). Retrieved from [Link]
-
Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer. (n.d.). PubMed Central. Retrieved from [Link]
-
Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry. (2014, August 8). ResearchGate. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bioanalytical & Biomarker Services. Retrieved from [Link]
-
A Comparison of Derivatives of Alanine and d -Alanine Used in Gas Chromatography–Mass Spectrometry Analysis for Protein Kinetics. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Compound-specific nitrogen isotope analysis of D-alanine, L-alanine, and valine: application of diastereomer separation to delta15N and microbial peptidoglycan studies. (2009, January 1). PubMed. Retrieved from [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. Retrieved from [Link]
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Cross-Validation of NMR and Mass Spectrometry for Metabolic Flux Analysis: A Comparative Implementation Guide
Executive Summary: The Case for Dual-Platform Validation
Metabolic Flux Analysis (MFA) is the "phenotype" of the genome. While transcriptomics and proteomics indicate what can happen, fluxomics tells us what is happening. However, flux is an inferred variable, not a directly measured one. It is calculated computationally by fitting isotope labeling data to a metabolic network model.
The current crisis in reproducibility often stems from "ill-posed" flux models—where the available data (usually Mass Spectrometry alone) is mathematically insufficient to uniquely resolve specific parallel pathways.
This guide details the cross-validation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .[1][2][3][4][5][6] We move beyond simple "pros and cons" to demonstrate how these orthogonal datasets constrain metabolic models, transforming flux estimates from "mathematically possible" to "biologically accurate."
Technical Comparison: The Physics of Isotope Detection
To cross-validate, one must understand exactly what each platform "sees." The fundamental distinction lies in Positional Isotopomers (NMR) versus Mass Isotopomers (MS).
The Resolution Matrix
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Implication for Flux Modeling |
| Detection Physics | Magnetic spin state of nuclei ( | Mass-to-charge ratio ( | NMR is non-destructive; MS is destructive.[8] |
| Data Output | Positional Isotopomers: Tells you exactly which carbon (C1, C2, etc.) is labeled.[3] | Mass Isotopomers (MIDs): Tells you how many carbons are labeled (M+0, M+1, M+2...), but not always where. | NMR resolves symmetric molecule scrambling (e.g., Succinate) better than MS. |
| Sensitivity (LOD) | Low (~1-10 | High (~1-10 nM). Single-cell capability exists. | MS covers peripheral pathways; NMR anchors the Central Carbon Metabolism (CCM). |
| Sample Prep | Minimal (Lyophilization + D | Complex (Derivatization for GC, Ionization opt for LC). | MS introduces systematic errors via derivatization; NMR is the "truth" standard for quantification. |
| Flux Resolution | Resolves oxidative vs. non-oxidative Pentose Phosphate Pathway (PPP) splits. | Resolves net flux vs. exchange flux via MIDs. | Combined: Tightens confidence intervals by 40-60% [1]. |
The "Blind Spot" Problem
-
MS Blind Spot: In the TCA cycle, succinate is a symmetric molecule. If you label with [1,2-
C]Glucose, the label scrambles. Standard MS (measuring total mass) often cannot distinguish the orientation of the label incorporation as effectively as NMR, which sees the specific scalar coupling ( ) patterns. -
NMR Blind Spot: Low-abundance intermediates (e.g., FBP, S7P) in the glycolysis/PPP branch are often invisible to NMR. Without MS, these nodes remain "open" in the model, leading to high uncertainty.
Strategic Workflow: The "Parallel Labeling" Protocol
The most robust validation method is the Parallel Labeling Strategy . Do not try to measure everything from one sample. Split the culture into two streams with identical conditions but optimized tracers.
Diagram: Integrated Dual-Platform Workflow
Caption: A dual-stream workflow where uniform labeling feeds MS for sensitivity and mass distribution, while specific positional labeling feeds NMR to resolve pathway branching logic.
Step-by-Step Implementation Protocol
This protocol assumes a mammalian cell culture model (e.g., HEK293 or CHO cells).
Phase 1: Tracer Selection (The "Setup")
-
MS Stream: Use [U-
C ]Glucose .-
Why: Generates complex Mass Isotopomer Distributions (MIDs) across the entire metabolic network. Best for global fitting.
-
-
NMR Stream: Use [1-
C]Glucose or [1,2- C ]Glucose .-
Why: [1-
C] allows clear tracing of Glycolysis vs. Pentose Phosphate Pathway (PPP). If the label stays on C1 (Glycolysis) vs. is lost as CO (Oxidative PPP), NMR detects this ratio precisely via the lactate C3 signal [2].
-
Phase 2: Sample Preparation (The "divergence")
Protocol A: Mass Spectrometry (GC-MS Focus)
-
Quenching: Rapidly wash cells with ice-cold saline to stop metabolism. Add -80°C 80% Methanol.
-
Internal Standard: Spike with Norvaline (non-physiological amino acid) to correct for injection errors.
-
Lysis: Freeze-thaw cycles (liquid N
/ 37°C water bath). -
Derivatization (Critical):
-
Dry supernatant under N
flow. -
Add 50
L Methoxyamine-HCl (in pyridine) – incubate 30°C for 90 min (protects keto groups). -
Add 50
L MSTFA – incubate 37°C for 30 min (silylation of hydroxyls).
-
-
Acquisition: Run in SIM (Selected Ion Monitoring) mode. Scan specific fragments (e.g., Lactate m/z 219, 261) to increase sensitivity.
Protocol B: NMR Spectroscopy
-
Extraction: Use Perchloric Acid (PCA) extraction or dual-phase Methanol/Chloroform. PCA is preferred for nucleotide preservation.
-
Lyophilization: Samples must be completely dried to remove H
O. -
Reconstitution: Dissolve pellet in 600
L 99.9% D O containing 100 mM Phosphate Buffer (pH 7.4) and 0.5 mM DSS (chemical shift reference). -
Acquisition:
-
1D
H-NMR: For quantification of high-abundance metabolites (Lactate, Alanine, Glutamate). -
2D
H- C HSQC: The "Gold Standard." Resolves overlapping proton signals by spreading them into the carbon dimension. -
Parameter: Set relaxation delay (
) > 5x T1 (approx 10s) for quantitative accuracy, or use shorter delays with correction factors.
-
Phase 3: Computational Integration (The "Handshake")
Use software capable of handling both data types (e.g., INCA or Metallo ).
-
Input MS Data: Enter MIDs (corrected for natural abundance).
-
Constraint: "Pyruvate M+3 fraction is 0.45."
-
-
Input NMR Data: Enter Positional Enrichments.
-
Constraint: "Lactate C3 enrichment is 20%."
-
-
Run Flux Estimation: The solver minimizes the variance-weighted residual sum of squares (SSR) between simulated and measured values.
-
Validation Check: If the SSR is significantly higher when adding NMR data to an MS-only model, your metabolic network map is likely missing a pathway (e.g., an active malic enzyme or GABA shunt).
-
Visualizing the Validation Logic
How does NMR "correct" MS? The diagram below illustrates the resolution of the Pentose Phosphate Pathway (PPP) split, a classic problem in fluxomics.
Caption: NMR specifically resolves the "C1 loss" (PPP activity) by tracking the specific position, whereas MS often sees a mix of isotopomers that are mass-equivalent.
References
-
Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. [Link]
-
Lane, A. N., & Fan, T. W. (2015). "NMR-based stable isotope resolved metabolomics in systems biochemistry." Archives of Biochemistry and Biophysics. [Link]
-
Antoniewicz, M. R. (2015). "Parallel labeling experiments for metabolic flux analysis." Current Opinion in Biotechnology. [Link]
-
Young, J. D., et al. (2014). "INCA: a computational platform for isotopically non-stationary metabolic flux analysis." Bioinformatics. [Link]
-
Choi, J., & Antoniewicz, M. R. (2019). "Tandem mass spectrometry: a novel approach for metabolic flux analysis." Current Opinion in Biotechnology. [Link]
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- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
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Comparative Guide: Biological Impact and Stability Profiling of L-Alanine (2-D) Incorporation
Executive Summary: The Deuterium Advantage[1]
In the landscape of peptide engineering and metabolomics, L-Alanine (2-D) (specifically [2-²H]-L-Alanine, where the alpha-proton is replaced by deuterium) represents a precision tool for modulating metabolic stability without altering stereochemistry.
Unlike substituting L-Alanine with D-Alanine (which inverts chirality) or Aib (which adds steric bulk), L-Alanine (2-D) maintains the exact native conformation of the peptide backbone while introducing a Kinetic Isotope Effect (KIE) . This guide details how the stronger C-D bond resists enzymatic abstraction, specifically targeting degradation pathways mediated by transaminases and racemases, and serves as a non-exchangeable tracer for metabolic flux analysis.
Mechanistic Basis: The Kinetic Isotope Effect (KIE)[2]
The biological impact of L-Alanine (2-D) is grounded in the fundamental difference in bond dissociation energy between Carbon-Protium (C-H) and Carbon-Deuterium (C-D).
-
Primary Kinetic Isotope Effect: The C-D bond is shorter and stronger (approx. 1.2–1.5 kcal/mol higher bond dissociation energy) than the C-H bond.
-
Enzymatic Impact: Enzymes like Alanine Transaminase (ALT/GPT) and Alanine Racemase rely on the abstraction of the alpha-proton as the rate-limiting step. Substituting Hydrogen with Deuterium significantly increases the activation energy for this step, retarding the reaction rate (
, often ranging from 2 to 7).
Visualization: The Mechanism of Resistance
The following diagram illustrates how the C-D bond blocks the rate-limiting step in the Alanine Transaminase pathway.
Figure 1: Mechanism of Kinetic Isotope Effect (KIE) in Alanine Transaminase (ALT). The strong C-D bond creates a high energy barrier for alpha-deprotonation.
Comparative Analysis: L-Alanine (2-D) vs. Alternatives
This table compares L-Alanine (2-D) against standard and non-canonical alternatives in the context of drug design and metabolic tracking.
| Feature | L-Alanine (2-D) | Native L-Alanine | D-Alanine | Aib (α-aminoisobutyric acid) |
| Chemical Structure | Alpha-H replaced by Deuterium | Standard Native Amino Acid | Stereoisomer (Chiral Inversion) | Alpha-H replaced by Methyl group |
| 3D Conformation | Identical to Native | Baseline | Inverted (Destabilizes Alpha-Helix) | Helical Inducer (Phi/Psi restricted) |
| Metabolic Stability | High (Resists Transamination/Racemization) | Low (Rapidly metabolized) | Very High (Protease resistant) | Very High (Steric hindrance) |
| Receptor Binding | Retained (Iso-structural) | Baseline | Often Lost (Due to chirality change) | Variable (May clash sterically) |
| Primary Utility | "Stealth" stabilization; Metabolic Tracing | Control / Nutrition | Proteolytic stability; Peptidomimetics | Helix stabilization; Peptidomimetics |
| Detection | Mass Spec (+1 Da), 2H-NMR | Standard | Chiral Chromatography required | Standard |
Key Insight: Choose L-Alanine (2-D) when you must preserve the exact binding pocket affinity of a native peptide but require extended half-life or specific NMR signatures. Choose Aib or D-Ala if structural alteration is acceptable to achieve maximal proteolytic resistance.
Application 1: Assessing Peptide Stability (Experimental Protocol)
To validate the biological impact of L-Alanine (2-D) incorporation, researchers should perform a comparative stability assay using liver microsomes or plasma.
Protocol: In Vitro Microsomal Stability Assay
Objective: Quantify the half-life extension (
-
Preparation:
-
Synthesize two peptide variants: Peptide-H (Native) and Peptide-D (containing L-Alanine-2-D).
-
Prepare Liver Microsomes (human or rat) at 0.5 mg/mL protein concentration in PBS (pH 7.4).
-
-
Incubation:
-
Pre-incubate microsomes at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH (1 mM final) and Peptide (1 µM final).
-
Control: Run reaction without NADPH to assess non-CYP/non-transaminase degradation.
-
-
Sampling:
-
Extract aliquots at
minutes. -
Quench immediately in ice-cold Acetonitrile containing an Internal Standard (IS).
-
-
Analysis:
-
Centrifuge (4000g, 10 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS .
-
Monitor parent ion transitions:
for Native and for Deuterated.
-
-
Calculation:
-
Plot
vs. Time. -
Calculate intrinsic clearance (
) and .
-
Expected Outcome
The Deuterated variant should exhibit a lower slope (slower degradation), particularly if the alanine residue is a site of metabolic attack (e.g., N-terminal alanine susceptible to aminopeptidases or transamination).
Application 2: Metabolic Flux Analysis (Tracing)
L-Alanine (2-D) is superior to L-Alanine (¹³C) for specific tracing applications where distinguishing de novo synthesis from uptake is required, or where tracking the hydrogen specifically is necessary.
Protocol: Cellular Uptake and Flux Workflow
Objective: Trace the incorporation of exogenous Alanine into intracellular pools without "washing out" the label via rapid proton exchange.
Figure 2: Experimental workflow for metabolic flux analysis using L-Alanine (2-D).
Critical Note on Data Interpretation: Unlike ¹³C, deuterium at the C2 position can be lost to water if the alanine undergoes reversible transamination (conversion to pyruvate and back). Therefore, retention of the Deuterium signal indicates the alanine molecule has not passed through the transaminase pathway, making it a unique marker for direct incorporation into proteins vs. metabolic recycling.
References
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link
-
Schmidt, C. (2017). First deuterated drug approved. Nature Biotechnology. Link
-
Toney, M. D. (2005). Reaction specificity in pyridoxal phosphate enzymes. Archives of Biochemistry and Biophysics. Link
-
Smith, A. et al. (2019). Effects of deuteration on transamination and oxidation of hyperpolarized 13C-Pyruvate in the isolated heart. NMR in Biomedicine.[1] Link
-
FDA. (2017). FDA approves new drug for treatment of chorea associated with Huntington’s disease (Austedo/Deutetrabenazine).Link
Sources
A Senior Application Scientist's Guide to Validating New Enzymatic Methods for L-Alanine (2-D) Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of L-alanine and its isotopologues like L-alanine-2-d is critical in various fields, from metabolic studies to pharmaceutical quality control. While traditional chromatographic methods have long been the standard, enzymatic assays offer a compelling alternative with high specificity and sensitivity. This guide provides an in-depth comparison of these methods and a comprehensive framework for validating a new enzymatic assay for L-alanine-2-d, ensuring data integrity and regulatory compliance.
The Shifting Landscape of L-Alanine Quantification: A Comparative Overview
The choice of an analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. Here's a comparative look at the primary techniques for L-alanine quantification.
Table 1: Comparison of Analytical Methods for L-Alanine Quantification
| Feature | Enzymatic Assay (L-Alanine Dehydrogenase) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Specific enzymatic conversion of L-alanine to pyruvate, coupled to a detectable signal (e.g., NADH production).[1][2] | Separation based on physicochemical properties, often requiring derivatization for detection.[3][4] |
| Specificity | High for L-alanine. | Can be tailored with specific columns and detectors, but potential for interference from structurally similar compounds. |
| Sensitivity | High, with fluorometric detection reaching the sub-nanomole range.[5] | Varies with detector and derivatization agent; can achieve high sensitivity with mass spectrometry (MS) or fluorescence detection.[4] |
| Throughput | High, amenable to microplate formats and automation. | Lower, with longer run times per sample. |
| Cost | Generally lower cost per sample, with less expensive instrumentation. | Higher initial instrument cost and ongoing expenses for columns, solvents, and standards. |
| Sample Prep | Often minimal, but may require deproteinization.[6] | Can be extensive, often involving derivatization steps.[7][8] |
| Deuterated Analyte | Potential for kinetic isotope effect, requiring careful validation. | Can readily separate and quantify isotopologues with MS detection. |
The Core of the Enzymatic Assay: The L-Alanine Dehydrogenase Reaction
The most common enzymatic method for L-alanine quantification relies on the activity of L-alanine dehydrogenase (AlaDH). This enzyme catalyzes the reversible oxidative deamination of L-alanine to pyruvate.[2][9] In the presence of nicotinamide adenine dinucleotide (NAD+), L-alanine is converted to pyruvate, with the concomitant reduction of NAD+ to NADH. The production of NADH can be monitored spectrophotometrically at 340 nm or coupled to a colorimetric or fluorometric reporter system, providing a quantitative measure of the L-alanine present in the sample.[1]
Caption: Enzymatic conversion of L-alanine to pyruvate by L-alanine dehydrogenase.
A Rigorous Approach to Method Validation for L-Alanine-2-d
The validation of any analytical method is paramount to ensure its suitability for its intended purpose.[10] When validating an enzymatic assay for a deuterated compound like L-alanine-2-d, special attention must be paid to potential isotopic effects. The validation process should be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]
Caption: A typical workflow for analytical method validation.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]
Experimental Protocol:
-
Analyte: Prepare a solution of L-alanine-2-d at a known concentration.
-
Potential Interferences: Prepare individual solutions of:
-
Non-deuterated L-alanine
-
D-alanine
-
Other structurally related amino acids (e.g., glycine, serine)
-
Common sample matrix components (e.g., buffer salts, excipients)
-
-
Procedure:
-
Analyze each solution individually using the enzymatic assay.
-
Analyze a spiked sample containing L-alanine-2-d and a mixture of the potential interfering substances.
-
-
Acceptance Criteria: The signal from the interfering substances should be negligible compared to the signal from L-alanine-2-d. The recovery of L-alanine-2-d in the spiked sample should be within a predefined range (e.g., 98-102%).
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12][13]
Experimental Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of L-alanine-2-d.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. The concentration range should cover the expected working range of the assay.
-
Procedure:
-
Analyze each calibration standard in triplicate.
-
Plot the mean response versus the known concentration.
-
-
Data Analysis: Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (R²).
-
Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.999. The y-intercept should be close to zero.
A Note on Kinetic Isotope Effect: It is crucial to also run a calibration curve with non-deuterated L-alanine. A significant difference in the slopes of the calibration curves for L-alanine-2-d and L-alanine could indicate a kinetic isotope effect, where the enzyme processes the deuterated substrate at a different rate. If a significant effect is observed, a separate calibration curve for L-alanine-2-d must be used for all subsequent quantifications.
Accuracy
The accuracy of an analytical procedure is the closeness of the test results obtained by that procedure to the true value.[12]
Experimental Protocol:
-
Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of L-alanine-2-d into a blank matrix.
-
Procedure:
-
Analyze a minimum of three replicates at each concentration level.
-
-
Data Analysis: Calculate the percent recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within a predefined range (e.g., 98-102%) for each concentration level.
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[12]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a single batch of samples at three different concentrations.
-
Analyze at least six replicates for each concentration on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst and/or a different instrument.
-
-
Data Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of replicates.
-
Acceptance Criteria: The RSD should be within a predefined limit (e.g., ≤ 2%).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Procedure:
-
Determine the slope of the calibration curve.
-
Measure the standard deviation of the response for a series of blank samples (at least 10).
-
-
Calculation:
-
LOD = 3.3 * (SD of blank / Slope)
-
LOQ = 10 * (SD of blank / Slope)
-
-
Confirmation: Prepare samples at the calculated LOD and LOQ and analyze them to confirm that the analyte can be reliably detected and quantified, respectively.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Parameters to Vary:
-
Incubation time (e.g., ± 5 minutes)
-
Incubation temperature (e.g., ± 2°C)
-
pH of the reaction buffer (e.g., ± 0.2 units)
-
Enzyme concentration (e.g., ± 10%)
-
-
Procedure:
-
Prepare a sample at a single concentration.
-
Analyze the sample under the normal and varied conditions.
-
-
Data Analysis: Compare the results obtained under the varied conditions to those obtained under the normal conditions.
-
Acceptance Criteria: The results should not be significantly affected by the small variations in the method parameters.
Conclusion
Validating a new enzymatic method for L-alanine-2-d requires a systematic and rigorous approach. By following the principles outlined in this guide and adhering to regulatory guidelines, researchers can ensure the development of a reliable and accurate analytical method. The high specificity and throughput of enzymatic assays make them a valuable tool in the modern analytical laboratory, and with proper validation, they can provide high-quality data for a wide range of applications.
References
- An enzymatic assay system of d-Ala, which is reported to affect the taste, was constructed using alanine racemase and l-alanine dehydrogenase.
- Abcam. L-Alanine Assay Kit (ab83394).
- Alanine dehydrogenase (AlaDH) (E.C. 1.4. 1.1)
- Sigma-Aldrich. Alanine Assay Protocol (MAK001).
- Serum Alanine Assay With an Enzymic Micromethod (L-alanine Dehydrogenase). PubMed.
- Quantitative detection method of L-alanyl-L-alanine.
- HPLC separation of standard dl-alanine (50mmol/L in HPLC grade water).
- L-Alanine (L-2-Aminopropionic acid). MedChemExpress.
- Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit. Taylor & Francis Online.
- ICH Q2 Valid
- L-Alanine dehydrogenase is an A-stereospecific dehydrogenase that catalyzes the reversible deamination of L-alanine to pyruvate and ammonium.
- Development of quantitative enzymatic method and its validation for the assay of glucose in human serum. PubMed.
- HPLC Methods for analysis of Alanine.
- Application of Alanine Scanning to Determination of Amino Acids Essential for Peptide Adsorption at the Solid/Solution Interface and Binding to the Receptor: Surface-Enhanced Raman/Infrared Spectroscopy versus Bioactivity Assays. PMC - NIH.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. J Sep Sci.
- Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed.
- Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. MDPI.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review.
- Application of Alanine Scanning to Determination of Amino Acids Essential for Peptide Adsorption at the Solid/Solution Interface and Binding to the Receptor: Surface-Enhanced Raman/Infrared Spectroscopy versus Bioactivity Assays.
- L-Alanine-2-d. Sigma-Aldrich.
- Quality Guidelines. ICH.
- Development of quantitative enzymatic method and its validation for the assay of glucose in human serum.
Sources
- 1. Enzymatic determination of d-alanine with l-alanine dehydrogenase and alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alanine dehydrogenase and its applications - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Alanine Assay Kit (ab83394) | Abcam [abcam.com]
- 6. Serum alanine assay with an enzymic micromethod (L-alanine dehydrogenase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. thewaternetwork.com [thewaternetwork.com]
- 10. fda.gov [fda.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Development of quantitative enzymatic method and its validation for the assay of glucose in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking L-Alanine-2-d Labeling Against Published Data
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of methodologies for the site-selective deuterium labeling of L-alanine at the Cα position (L-alanine-2-d). Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, benchmark published performance data, and provide self-validating workflows to ensure the integrity of your results. The incorporation of deuterium into molecules like L-alanine is a critical strategy in pharmaceutical research, offering the ability to modulate pharmacokinetic profiles, trace metabolic pathways, and enhance structural analysis.[1][2][]
The Strategic Importance of Site-Selective Deuteration
The substitution of a hydrogen atom with its heavier isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can significantly slow down metabolic processes that involve the cleavage of this bond, potentially extending a drug's half-life and improving its therapeutic profile.[1] For L-alanine, selective labeling at the Cα (or 2-position) is particularly valuable for studying enzyme mechanisms and metabolic flux without altering the methyl group at the Cβ position.
Accurate benchmarking of your in-house labeling strategy against established literature is not merely an academic exercise; it is a prerequisite for robust, reproducible science and is critical for regulatory submissions in drug development. This guide will equip you to make informed decisions about methodology and rigorously validate your outcomes.
Comparative Analysis of L-Alanine-2-d Labeling Methodologies
The synthesis of L-alanine-2-d can be broadly categorized into two approaches: enzymatic catalysis and chemical synthesis. The choice between them is dictated by the desired level of site-selectivity, stereochemical purity, scalability, and available resources.
Enzymatic Methods: The Pinnacle of Selectivity
Enzymatic methods offer unparalleled site- and stereo-selectivity, operating under mild, aqueous conditions. These are often the preferred methods when high isotopic and enantiomeric purity are paramount.
A standout approach involves a dual-protein catalysis system.[1] For instance, the use of an aminotransferase (like DsaD) can catalyze the hydrogen-deuterium (H/D) exchange directly on the free amino acid.[1] When used alone, these enzymes can achieve exclusive deuteration at the Cα position with remarkable efficiency.[1]
Mechanism of Action: Pyridoxal Phosphate (PLP)-Dependent Transaminase
The causality behind this specificity lies in the enzyme's mechanism. The L-alanine substrate forms a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site. This complex facilitates the removal of the Cα proton, forming a quinonoid intermediate. In a D₂O-rich environment, the subsequent reprotonation (or rather, "redeuteration") of this intermediate at the Cα position yields the desired L-alanine-2-d. The enzyme's chiral active site ensures that the stereochemistry is retained.
1. UPLC-MS for Quantifying Deuterium Incorporation:
-
Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The incorporation of one deuterium atom increases the mass of L-alanine by approximately 1.006 Da.
-
Protocol:
-
Prepare a dilute solution of the lyophilized L-alanine-2-d product.
-
Inject the sample into a UPLC-MS system, separating the analyte from any potential impurities.
-
Analyze the mass spectrum of the L-alanine peak.
-
Integrate the peak areas for the unlabeled L-alanine (M+0) and the single-labeled L-alanine-2-d (M+1).
-
Calculate the percent deuterium incorporation: %D = [Area(M+1) / (Area(M+0) + Area(M+1))] * 100.
-
-
Trustworthiness: This method provides an accurate, quantitative measure of the overall labeling efficiency. [1] 2. ¹H NMR for Confirming Site-Selectivity:
-
Principle: ¹H NMR spectroscopy detects signals from hydrogen atoms. When a hydrogen at a specific position is replaced by deuterium, the corresponding signal in the ¹H NMR spectrum will disappear or be significantly reduced in intensity. [4]* Protocol:
-
Dissolve a sample of the product in a deuterated solvent (e.g., D₂O).
-
Acquire a ¹H NMR spectrum.
-
For unlabeled L-alanine, the spectrum will show a quartet for the Cα proton and a doublet for the Cβ methyl protons.
-
For successfully synthesized L-alanine-2-d, the quartet corresponding to the Cα proton will be absent or dramatically reduced. The integration of this signal relative to the Cβ methyl signal provides a direct measure of site-selectivity.
-
-
Expertise: This analysis is the definitive proof of where the deuterium has been incorporated, a crucial piece of data that MS alone cannot provide. [1]For highly deuterated compounds, ²H NMR can also be used to directly observe the deuterium signal. [5][6]
Conclusion
Benchmarking L-alanine-2-d labeling is a multi-faceted process that requires a deep understanding of both synthetic methodologies and analytical validation techniques. For applications requiring high fidelity, enzymatic methods currently represent the state-of-the-art, delivering exceptional site- and stereo-selectivity. [1]Chemical methods, however, remain valuable for their potential scalability. By employing a rigorous, self-validating workflow that pairs synthesis with complementary UPLC-MS and NMR analysis, researchers can confidently benchmark their results against published data and produce highly reliable deuterated compounds for advanced research and development.
References
-
Title: Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis Source: PMC (PubMed Central) URL: [Link]
-
Title: Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach Source: PMC (PubMed Central) URL: [Link]
-
Title: Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions Source: MDPI URL: [Link]
-
Title: Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) Source: Study Mind URL: [Link]
-
Title: Deuterium Labeled L-Phenylalanine and Microbiological Preparation for Application in Medical Diagnostics Source: IISTE.org URL: [Link]
-
Title: DL-Alanine: A bio-based monomer for multi-field applications Source: AHB Global URL: [Link]
-
Title: D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus Source: ASM Journals URL: [Link]
-
Title: Evaluating the use of NMR for the determination of deuterium abundance in water Source: UvA-DARE (Digital Academic Repository) URL: [Link]
-
Title: Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan Source: MDPI URL: [Link]
- Title: Preparation of D- or L-alanine or high enantiomeric purity Source: Google Patents URL
-
Title: The Enzymatic Synthesis of d-Alanyl-d-alanine Source: ResearchGate URL: [Link]
-
Title: Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine Source: PubMed URL: [Link]
-
Title: Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules Source: ACS Publications URL: [Link]
-
Title: Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments Source: PMC (PubMed Central) URL: [Link]
-
Title: Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer Source: Magritek URL: [Link]
-
Title: Hydrogen (Proton, Deuterium and Tritium) NMR Source: University of Ottawa URL: [Link]
Sources
comparing the effects of deuteration at different positions of alanine
Strategic Deuteration of Alanine: A Comparative Guide to , , and Perdeuterated Isotopologues
Executive Summary: The Deuterium Switch
In drug design and structural biology, the substitution of protium (
For alanine (
This guide compares the physicochemical and functional consequences of deuterating alanine at these distinct positions.
The Physics of the Switch: Primary Kinetic Isotope Effect (KIE)
To understand the difference between
Mechanistic Diagram: Potential Energy Surface
The following diagram illustrates the activation energy difference (
Figure 1: The C-D bond sits lower in the potential energy well than the C-H bond. Breaking a C-D bond requires more energy to reach the transition state, reducing the reaction rate (
Comparative Analysis: -d1 vs. -d3 vs. Perdeuterated
-Deuteration (2-deuterioalanine)
Target: The methine proton at the chiral center (
-
Mechanism: Alanine racemases and chemical racemization proceed via the abstraction of the
-proton to form a planar carbanion intermediate. Replacing this proton with deuterium introduces a significant Primary KIE ( for enzymatic processes). -
Drug Development: Essential for peptide therapeutics containing L-alanine to prevent conversion to D-alanine in vivo, which often leads to loss of potency.
-
NMR Spectroscopy: Used in "
-PET" (Alpha Proton Exchange by Transamination) labeling. It eliminates the large coupling and -mediated dipolar relaxation, sharpening backbone amide signals in large proteins.
-Deuteration (3,3,3-trideuterioalanine)
Target: The methyl group (
-
Mechanism: The methyl group is a prime target for oxidative metabolism (hydroxylation) by Cytochrome P450s.
-deuteration slows this oxidation via the KIE. -
NMR Spectroscopy: In large proteins, methyl groups have high rotation rates but suffer from dipolar broadening.
-deuteration is used to "silence" the alanine signal to reduce spectral crowding, or conversely, used in specific labeling schemes (like ) to create isolated spin systems for studying dynamics.
Quantitative Comparison Table
| Feature | Perdeuterated ( | ||
| Primary KIE Site | C-H Bond Cleavage (Racemization) | C-H Bond Oxidation (Metabolism) | Both |
| Bond Dissociation Energy (Est.) | +1.2 kcal/mol vs H | +1.5 kcal/mol vs H | Cumulative |
| Metabolic Stability | High resistance to transamination | High resistance to hydroxylation | Maximum Stability |
| NMR Application | Backbone assignment (T2 relaxation) | Side-chain dynamics / Simplification | Background silencing |
| Synthesis Complexity | Moderate (Enzymatic exchange possible) | High (Requires deuterated precursors) | High |
Experimental Protocols
Protocol A: Measuring Metabolic Stability (Microsomal Stability Assay)
Use this to validate the KIE of
-
Preparation: Prepare 10 mM stock solutions of non-deuterated and
-deuterated alanine test compounds in DMSO. -
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P dehydrogenase).
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into 200 µL ice-cold acetonitrile (to quench).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope is
. Calculate Intrinsic Clearance ( ) and compare vs . A ratio indicates a stabilizing isotope effect.
Protocol B: Assessing Racemization Resistance (Circular Dichroism)
Use this to validate the KIE of
-
Setup: Prepare a solution of L-Alanine-
- (10 mM) in buffer (pH 8.0). -
Catalyst: Add Alanine Racemase (e.g., from Bacillus stearothermophilus, 1 µM final).
-
Monitoring: Monitor the CD signal at 225 nm (ellipticity) continuously at 25°C.
-
Control: Run a parallel experiment with non-deuterated L-Alanine.
-
Result: The decay of the CD signal (loss of optical activity) follows pseudo-first-order kinetics. The rate constant
for the deuterated sample should be significantly lower (approx 1.5–2x slower) than the protonated control.
Strategic Decision Workflow
Use the following logic flow to select the correct isotopologue for your research.
Figure 2: Decision matrix for selecting alanine isotopologues based on experimental constraints.
References
-
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[2] Drug News & Perspectives, 23(6), 398-404.[2]
-
Tung, R. (2016). The Development of Deuterium-Containing Drugs. Innovations in Pharmaceutical Technology, 52, 24-28. (Note: General reference for Concert Pharmaceuticals' methodology)
-
Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27, 357-406.
-
Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963.
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-Alanine
As researchers and scientists in the dynamic field of drug development, our commitment to safety is as paramount as our pursuit of scientific advancement. This guide provides essential, immediate safety and logistical information for handling L-Alanine. By moving beyond a simple checklist, we delve into the rationale behind each safety protocol, ensuring a comprehensive understanding that builds a culture of safety and trust in your laboratory operations.
Understanding the Risk Profile of L-Alanine
L-Alanine, a non-essential amino acid, is generally considered non-hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1][2][3][4][5]. However, it is crucial to treat all laboratory chemicals with a degree of caution. While L-Alanine is a non-flammable, non-combustible solid, it can pose a mechanical irritation risk, particularly as a crystalline powder that can become airborne[1][2][6]. The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact[6][7][8]. Ingestion is a less common route of exposure in a laboratory setting but should still be considered.
Although L-Alanine has a low acute toxicity profile, repeated or prolonged exposure to the dust may cause respiratory irritation[3]. Therefore, the cornerstone of our safety strategy is to minimize the generation of dust and prevent its contact with the user.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against any laboratory chemical is not reliant on a single piece of equipment but on a holistic system of controls. This includes engineering controls, administrative controls, and finally, personal protective equipment (PPE).
-
Engineering Controls : These are the first and most effective line of defense. For L-Alanine, this primarily involves ensuring adequate ventilation. A local exhaust or process enclosure ventilation system should be used, especially when handling large quantities or when dust generation is likely[6][7].
-
Administrative Controls : These are the procedures and work practices that reduce the duration, frequency, and severity of exposure. This includes proper training on handling procedures, clear labeling of containers, and maintaining good housekeeping to prevent the accumulation of dust[3][8].
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and is to be used in conjunction with engineering and administrative controls. The following sections will detail the specific PPE recommendations for handling L-Alanine.
Personal Protective Equipment (PPE) for L-Alanine: A Detailed Breakdown
The selection of appropriate PPE is contingent on the specific handling scenario. The following table summarizes the recommended PPE for various tasks involving L-Alanine.
| Handling Scenario | Respiratory Protection | Eye and Face Protection | Hand Protection | Skin and Body Protection |
| Weighing and transferring small quantities in a well-ventilated area | Generally not required. A dust mask may be worn for comfort. | Safety glasses with side shields. | Nitrile or latex gloves. | Standard laboratory coat. |
| Handling large quantities or when significant dust is generated | A NIOSH-approved particulate respirator (e.g., N95) or a dust mask.[9] | Chemical safety goggles. | Nitrile or latex gloves. | A laboratory coat that fully covers the arms. |
| Cleaning up spills | A NIOSH-approved particulate respirator (e.g., N95) or a dust mask.[8] | Chemical safety goggles. | Nitrile or latex gloves. | A laboratory coat and additional protective clothing as needed to prevent skin contact.[8] |
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling L-Alanine.
Caption: Decision workflow for selecting appropriate PPE when handling L-Alanine.
Standard Operating Procedures for Safe Handling and Disposal
Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility.
Routine Handling of L-Alanine
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Verify that the ventilation system is operational.
-
Donning PPE : Put on the appropriate PPE as determined by your risk assessment (see table and diagram above).
-
Dispensing : When weighing or transferring L-Alanine powder, do so in a designated area, preferably within a ventilated enclosure, to minimize dust generation. Use a scoop or spatula for transfers. Avoid pouring the powder from a height.
-
Container Management : Keep containers of L-Alanine tightly closed when not in use to prevent contamination and dust release[6][7].
-
Hygiene : After handling, wash hands thoroughly with soap and water[6][7][8]. Do not eat, drink, or smoke in the laboratory[6][7][8].
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then goggles, then lab coat). Dispose of single-use PPE appropriately.
Emergency Procedures: Spills and Exposure
Spill Cleanup:
-
Evacuate and Secure : If a large spill occurs, evacuate the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated.
-
Don PPE : Wear appropriate PPE, including respiratory protection, chemical goggles, gloves, and a lab coat[8].
-
Contain and Clean : For small spills, gently wipe up the powder with a damp cloth or paper towel to avoid generating dust[1][2]. For larger spills, use an absorbent material to collect the powder[3]. Place the collected material into a sealed container for disposal[1][2].
-
Dispose : Dispose of the waste material in accordance with local, state, and federal regulations[6].
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[6][7]. If contact lenses are present, remove them if it is easy to do so. Continue rinsing. Seek medical attention if irritation persists[6][7].
-
Skin Contact : Wash the affected skin immediately with soap and plenty of water[4][6][7]. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation : If dust is inhaled, move the person to fresh air[3][4][8]. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration[4][10]. Seek medical attention if symptoms persist.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water[2][4][10]. Never give anything by mouth to an unconscious person[4][10]. Seek medical attention if you feel unwell[2][3].
Disposal Plan
L-Alanine is generally not considered a hazardous waste. However, all chemical waste must be disposed of in accordance with institutional and local regulations.
-
Waste Collection : Collect waste L-Alanine and any contaminated materials (e.g., paper towels from a spill) in a clearly labeled, sealed container[1][2].
-
Disposal Method : The preferred method of disposal is incineration in a suitable combustion chamber[6]. Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. Do not dispose of L-Alanine down the drain[9].
By implementing these comprehensive safety measures, you can confidently handle L-Alanine while minimizing risks to yourself and your colleagues, fostering a laboratory environment where scientific excellence and safety go hand in hand.
References
- DL-Alanine Safety Data Sheet. (2021, November 1). [Source not available].
- Alanine (L-) Safety Data Sheet. (2023, January 31). Cambridge Commodities.
- D-Alanine Safety Data Sheet. (2021, November 1). [Source not available].
-
L-ALANINE GHS Safety Data Sheet. s d fine-chem limited. Retrieved from [Link]
-
DL-Alanine Safety Data Sheet. Carl ROTH. Retrieved from [Link]
-
L-ALANINE FOR BIOCHEMISTRY Safety Data Sheet. Loba Chemie. Retrieved from [Link]
- SAFETY DATA SHEET: L-ALANINE. (2003, January 6). Ajinomoto - AminoScience Division.
Sources
- 1. dl-Alanine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. L-Alanine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. musashino.com [musashino.com]
- 7. musashino.com [musashino.com]
- 8. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 9. carlroth.com [carlroth.com]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
